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2-(difluoromethyl)morpholine Documentation Hub

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  • Product: 2-(difluoromethyl)morpholine
  • CAS: 1242465-34-4

Core Science & Biosynthesis

Foundational

Strategic Utilization of 2-(Difluoromethyl)morpholine in Drug Design

Technical Guide & Whitepaper Executive Summary In the landscape of modern medicinal chemistry, 2-(difluoromethyl)morpholine represents a high-value building block, offering a strategic advantage over traditional morpholi...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide & Whitepaper

Executive Summary

In the landscape of modern medicinal chemistry, 2-(difluoromethyl)morpholine represents a high-value building block, offering a strategic advantage over traditional morpholine or methyl-morpholine analogues. Its value lies in the unique physicochemical properties of the difluoromethyl (


) group: it acts as a lipophilic hydrogen bond donor, a metabolic blocker, and a modulator of amine basicity.

This guide provides a comprehensive technical analysis of this scaffold, detailing its identification, synthetic accessibility, and application in optimizing lead compounds for potency and pharmacokinetic (PK) profiles.

Chemical Identity & Identifiers

Compound Name: 2-(Difluoromethyl)morpholine Primary Commercial Form: Hydrochloride Salt[1]

Attribute Data
CAS Number (HCl Salt) 2095408-94-7
CAS Number (Free Base) Not widely indexed; refer to salt form
Molecular Formula

(Free Base) /

(HCl)
Molecular Weight 137.13 g/mol (Free Base) / 173.59 g/mol (HCl)
SMILES (Free Base) C1CNCC(O1)C(F)F
InChIKey BPZYLTBLBSNUNY-UHFFFAOYSA-N
Stereochemistry Available as Racemic, (

)-, or (

)- enantiomers.[2][3]

Medicinal Chemistry Rationale: The "Fluorine Effect"[5][6][7]

Bioisosterism and Hydrogen Bonding

Unlike the trifluoromethyl group (


), which is a pure hydrogen bond acceptor and highly lipophilic, the difluoromethyl group (

) contains an acidic proton.[4][5] This allows it to function as a lipophilic hydrogen bond donor , often serving as a bioisostere for hydroxyl (

) or thiol (

) groups but with significantly better membrane permeability.
  • Lipophilicity (

    
    ): 
    
    
    
    increases lipophilicity compared to the parent morpholine, improving passive diffusion.
  • H-Bonding: The

    
     bond in 
    
    
    
    is polarized by the two fluorine atoms, allowing it to act as a weak H-bond donor to protein targets (e.g., carbonyl backbone interactions).
Basicity Modulation ( )

The morpholine nitrogen is typically moderately basic (


). Introducing an electron-withdrawing 

group at the C2 position (adjacent to the oxygen) exerts an inductive effect (

) that propagates to the nitrogen.
  • Effect: Lowers the

    
     of the amine (typically by 1.5–2.5 units depending on exact conformation).
    
  • Benefit: Reduces the percentage of ionized drug at physiological pH (7.4), thereby enhancing membrane permeability and potentially reducing hERG channel blockage liability, which is often associated with high basicity.

Metabolic Stability

The C2 and C3 positions of morpholine are common "soft spots" for oxidative metabolism (P450-mediated). Substitution at C2 with a metabolically robust


 group blocks this site from oxidation, extending the half-life (

) of the molecule.[4]

Synthetic Protocol: Deoxofluorination Strategy

The most robust route for accessing 2-(difluoromethyl)morpholine involves the deoxofluorination of the corresponding aldehyde precursor. This method allows for the use of chiral starting materials to secure specific enantiomers.

Reaction Workflow Diagram

SynthesisWorkflow cluster_conditions Critical Process Parameters Start N-Boc-2-hydroxymethyl morpholine Aldehyde Intermediate: N-Boc-2-formyl morpholine Start->Aldehyde Step 1: Oxidation (Swern or Dess-Martin) Difluoro N-Boc-2-(difluoromethyl) morpholine Aldehyde->Difluoro Step 2: Deoxofluorination (DAST or Deoxo-Fluor) Final Product: 2-(Difluoromethyl) morpholine HCl Difluoro->Final Step 3: Deprotection (HCl/Dioxane) Note1 Temp Control: Maintain < -78°C for DAST addition

Caption: Step-wise synthetic pathway from the hydroxymethyl precursor to the final hydrochloride salt.

Detailed Methodology

Step 1: Oxidation to Aldehyde

  • Reagents: Oxalyl chloride, DMSO, TEA (Swern) or Dess-Martin Periodinane.

  • Substrate: N-Boc-2-hydroxymethylmorpholine (Commercially available, CAS 135270-08-5 for S-isomer).

  • Protocol: Standard oxidation converts the primary alcohol to the aldehyde N-Boc-2-formylmorpholine.

  • Note: The aldehyde is unstable on silica gel; proceed immediately to Step 2 or use crude after workup.

Step 2: Deoxofluorination (The Critical Step)

  • Reagents: DAST (Diethylaminosulfur trifluoride) or Deoxo-Fluor.

  • Solvent: Anhydrous DCM (Dichloromethane).

  • Procedure:

    • Cool the solution of N-Boc-2-formylmorpholine in DCM to -78°C under Nitrogen.

    • Add DAST (1.5 - 2.0 eq) dropwise. Exothermic reaction.

    • Allow to warm to room temperature (RT) and stir for 2–4 hours.

    • Quench: Pour slowly into saturated

      
       solution. Caution: Vigorous gas evolution.
      
  • Mechanism: The carbonyl oxygen attacks the sulfur, followed by fluoride displacement to form the gem-difluoro motif.

Step 3: Deprotection

  • Reagents: 4M HCl in Dioxane or TFA/DCM.

  • Procedure: Stir the intermediate in 4M HCl/Dioxane at RT for 1 hour. Evaporate solvent to yield 2-(difluoromethyl)morpholine hydrochloride (CAS 2095408-94-7) as a white solid.

Physicochemical Profile Comparison

The following table contrasts the properties of the difluoromethyl analog against the parent and methyl-substituted variants to highlight the "Fluorine Effect."

PropertyMorpholine2-Methylmorpholine2-(Difluoromethyl)morpholineImpact on Drug Design
Formula



MW 87.1101.1137.1Slight mass penalty.

(Calc)
~8.4~8.4~6.5 - 7.0 Reduced basicity improves permeability.
H-Bond Donor NH (1)NH (1)NH (1) + CF₂H (Weak) Additional binding interaction possible.
Lipophilicity (

)
-0.86-0.5~0.2 Increased lipophilicity aids CNS penetration.
Metabolic Stability LowModerateHigh Blocks metabolic soft spot at C2.

Safety & Handling Guidelines

1. DAST/Deoxo-Fluor Hazards:

  • Explosion Risk: DAST can decompose explosively at elevated temperatures (>50°C). Never heat the neat reagent.

  • Glass Etching: Produces HF upon hydrolysis. Use plastic labware where possible or immediate quenching.

  • Inhalation: Vapors are highly corrosive. Perform all operations in a well-ventilated fume hood.

2. Morpholine Derivative Handling:

  • The free base is likely volatile and hygroscopic. Store as the HCl salt in a desiccator.

  • Standard PPE (gloves, goggles, lab coat) is mandatory.

References

  • ChemicalBook. (n.d.). Morpholine, 2-(difluoromethyl)-, hydrochloride.[1][6] Retrieved from

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880.

  • PubChem. (n.d.).[7] 2-(Difluoromethyl)morpholine (Compound Summary). National Library of Medicine. Retrieved from

  • Hu, J., et al. (2015). The Difluoromethyl Group as a Hydrogen Bond Donor: A structural and solution study. Chemical Communications.

  • Enamine. (n.d.). Building Blocks: 2-(Difluoromethyl)morpholine hydrochloride. Retrieved from (Note: Search by CAS 2095408-94-7 for current stock).

Sources

Exploratory

The Ascendancy of a Privileged Scaffold: An In-depth Technical Guide to the Discovery and History of Fluorinated Morpholines

Abstract The morpholine ring is a cornerstone of modern medicinal chemistry, prized for its favorable physicochemical properties, metabolic stability, and synthetic accessibility. The strategic introduction of fluorine,...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The morpholine ring is a cornerstone of modern medicinal chemistry, prized for its favorable physicochemical properties, metabolic stability, and synthetic accessibility. The strategic introduction of fluorine, a practice that has revolutionized drug design, imbues this already valuable scaffold with enhanced capabilities, allowing for the fine-tuning of basicity, lipophilicity, and metabolic fate. This technical guide provides a comprehensive exploration of the discovery and historical evolution of fluorinated morpholines. We will traverse the timeline from early, challenging synthetic endeavors to the sophisticated, stereoselective methodologies that now place these powerful building blocks firmly in the hands of drug development professionals. This guide will dissect key synthetic transformations, explain the causal relationships behind experimental design, and provide detailed protocols for the preparation of these vital compounds.

Introduction: The Strategic Marriage of Morpholine and Fluorine

The morpholine heterocycle is a recurring motif in a multitude of approved pharmaceuticals.[1][2] Its inherent properties, including a high pKa (typically around 8.5 for N-alkyl morpholines), good aqueous solubility, and a stable chair conformation, make it an attractive component for optimizing the pharmacokinetic profile of a drug candidate.

The introduction of fluorine into organic molecules has become a dominant strategy in medicinal chemistry.[3] The unique properties of the fluorine atom—its small size (similar to hydrogen), high electronegativity, and the strength of the C-F bond—allow for subtle yet profound modulation of a molecule's biological and physical properties.[4][5] Key effects of fluorination include:

  • Modulation of Basicity (pKa): The strong electron-withdrawing nature of fluorine can significantly lower the pKa of nearby amines, which can be critical for optimizing drug absorption, distribution, metabolism, and excretion (ADME) properties and avoiding off-target activities.[4][6][7]

  • Enhanced Metabolic Stability: The C-F bond is exceptionally strong (~485 kJ/mol), making it resistant to metabolic cleavage by cytochrome P450 enzymes.[5][8] This can block sites of metabolism and increase a drug's half-life.

  • Conformational Control: Fluorine can influence the conformational preferences of a molecule through steric and electronic effects, potentially locking it into a more bioactive conformation.[4]

  • Lipophilicity Tuning: The effect of fluorine on lipophilicity (logP) is context-dependent. While a single fluorine atom can increase lipophilicity in aromatic systems, fluoroalkyl groups often decrease it in aliphatic systems, providing a tool to fine-tune a drug's solubility and permeability.[4][7]

The combination of these two powerful entities—the morpholine scaffold and the fluorine atom—creates a "privileged" structural motif that offers chemists a versatile toolkit for molecular design. This guide will illuminate the path of discovery and the evolution of synthetic chemistry that has made fluorinated morpholines indispensable in modern drug discovery.

Figure 1: Key physicochemical consequences of incorporating fluorine into the morpholine scaffold.

Early Synthetic Strategies: Building the Foundation

The initial forays into the synthesis of fluorinated morpholines were often extensions of established methods for creating the core morpholine ring, adapted to accommodate fluorinated precursors. A common and historically significant approach involves the cyclization of a suitable amino alcohol.

One of the most prominent early examples of a fluorinated morpholine in medicinal chemistry is a key intermediate for the oxazolidinone antibiotic, Linezolid . The synthesis of 3-fluoro-4-morpholinoaniline highlights a classical approach: nucleophilic aromatic substitution (SNAr).[9][10][11]

Case Study: Synthesis of 3-Fluoro-4-morpholinoaniline

The synthesis of this crucial Linezolid intermediate demonstrates the power of SNAr on an electron-deficient, fluorinated aromatic ring.

Linezolid_Intermediate_Synthesis cluster_0 Step 1: Nucleophilic Aromatic Substitution cluster_1 Step 2: Nitro Group Reduction A 1,2-Difluoro-4-nitrobenzene C 4-(2-Fluoro-4-nitrophenyl)morpholine A->C Neat, Heat B Morpholine B->C D 4-(2-Fluoro-4-nitrophenyl)morpholine E 3-Fluoro-4-morpholinoaniline D->E Fe / NH4Cl Electrophilic_Fluorination cluster_0 Step 1: Enolate Formation cluster_1 Step 2: Electrophilic Fluorination cluster_2 Step 3: Reduction A N-Protected Morpholin-3-one B Lithium Enolate A->B LDA, THF, -78 °C C Lithium Enolate D N-Protected 2-Fluoromorpholin-3-one C->D F N-Protected 2-Fluoromorpholin-3-one E NFSI E->D -78 °C to rt G N-Protected 2-Fluoromorpholine F->G BH3·THF or LiAlH4 Nucleophilic_Ring_Opening cluster_0 Path A: Synthesis of 2-(CF3)-Morpholine cluster_1 Path B: Synthesis of 3-(CF3)-Morpholine A 2-(Trifluoromethyl)oxirane C Amino diol intermediate A->C B 2-Aminoethanol B->C Regioselective opening D N-Protected 2-(CF3)-Morpholine C->D 1. Protection (e.g., TsCl) 2. Cyclization (e.g., Mitsunobu or NaH) E 2-(Trifluoromethyl)oxirane G Amino alcohol intermediate E->G F N-Protected 2-aminoethanol F->G Regioselective opening H N-Protected 3-(CF3)-Morpholine G->H Cyclization (e.g., MsCl, then base)

Sources

Foundational

Technical Guide: Solubility Profile &amp; Characterization of 2-(Difluoromethyl)morpholine

[1][2] Executive Summary This technical guide provides a comprehensive analysis of the solubility profile of 2-(difluoromethyl)morpholine , a critical fluorinated building block in medicinal chemistry.[1] Unlike its pare...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Executive Summary

This technical guide provides a comprehensive analysis of the solubility profile of 2-(difluoromethyl)morpholine , a critical fluorinated building block in medicinal chemistry.[1] Unlike its parent compound morpholine, the introduction of the difluoromethyl (


) group at the C2 position significantly modulates the molecule's physicochemical landscape, altering its lipophilicity (

), basicity (

), and hydrogen-bonding capacity.[1]

This document details the theoretical physicochemical basis for these changes, provides a predicted solubility classification across standard organic solvents, and outlines a rigorous, self-validating experimental protocol for precise solubility determination in drug discovery workflows.[1]

Part 1: Physicochemical Basis of Solubility

To understand the solubility profile of 2-(difluoromethyl)morpholine, one must analyze the electronic and steric perturbations introduced by the fluorine atoms.[1]

The "Fluorine Effect" on the Morpholine Scaffold

The


 moiety is not merely a hydrophobic bulk; it is an "electronic switch" that alters the solvation shell of the molecule.[1]
  • Lipophilicity Modulation: The parent morpholine is highly polar (

    
    ) and miscible with water.[1] The 
    
    
    
    group is lipophilic, typically increasing the
    
    
    by approximately 0.5 to 1.0 unit.[1] This shifts the molecule from "highly hydrophilic" to "amphiphilic," improving solubility in non-polar organic solvents (e.g., ethers, chlorinated solvents) while retaining some aqueous solubility.[1]
  • Hydrogen Bond Acidity: Uniquely, the proton on the

    
     carbon is sufficiently acidic to act as a weak hydrogen bond donor (HBD).[1] This allows the molecule to interact with H-bond acceptors (e.g., DMSO, acetone) through a mechanism unavailable to methyl-analogs.[1]
    
  • Basicity Reduction: The strong electron-withdrawing inductive effect (

    
    ) of the fluorine atoms propagates through the carbon framework to the secondary amine.[1] This lowers the 
    
    
    
    of the morpholine nitrogen (typically from ~8.3 down to ~6.5–7.5).[1] Consequently, the molecule is less likely to be protonated at neutral pH, which decreases its aqueous solubility compared to non-fluorinated morpholines in biological buffers.[1]
Comparative Physicochemical Properties (Predicted)

Table 1: Comparison of Morpholine vs. 2-(Difluoromethyl)morpholine

PropertyMorpholine (Parent)2-(Difluoromethyl)morpholineImpact on Solubility
LogP -0.86 (Exp)~0.1 to 0.5 (Pred)Increased solubility in EtOAc/DCM.[1][2]
pKa (Conj. Acid) 8.36~6.8 (Pred)Reduced solubility in pH 7.4 buffer; requires lower pH for salt formation.[1]
H-Bond Donors 1 (NH)2 (NH + CF2H )Enhanced interaction with polar aprotic solvents (DMSO).[1]
Dipole Moment 1.5 D~2.5 DIncreased solubility in polar organic solvents.[1][3]

Part 2: Solubility Profile in Organic Solvents[1]

The following classification categorizes solvents based on their interaction capability with 2-(difluoromethyl)morpholine.

Class A: High Solubility (Preferred Solvents)

Mechanism: Dipole-dipole interactions and strong H-bonding.[1][2]

  • Dichloromethane (DCM) / Chloroform: Excellent solubility.[1] The lipophilic shift provided by the

    
     group makes chlorinated solvents ideal for extraction and reaction.[1]
    
  • Methanol / Ethanol: High solubility.[1][4][5][6] The morpholine oxygen and nitrogen accept H-bonds from the alcohol, while the

    
     proton donates weakly.[1]
    
  • THF / 1,4-Dioxane: Excellent solubility due to ether-ether compatibility and lack of competing strong ionic interactions.[1][2]

Class B: Moderate Solubility

Mechanism: Van der Waals forces dominate; limited H-bonding.[1][2][3]

  • Ethyl Acetate / Isopropyl Acetate: Good solubility, though less than in alcohols.[1] Useful for crystallization if mixed with non-polar anti-solvents.[1]

  • Acetonitrile: Soluble, but phase separation may occur at very low temperatures or high concentrations due to the distinct polarity of the fluorinated motif.[1]

Class C: Low / Conditional Solubility

Mechanism: Hydrophobic mismatch or high lattice energy.[1][2][3]

  • Water (Neutral pH): Moderate to Low.[1] Unlike morpholine (miscible), the difluoromethyl derivative has a solubility limit.[1]

  • Water (Acidic pH < 4): High.[1] Protonation of the amine forms a soluble salt.[1]

  • Hexanes / Heptane: Low to Moderate.[1] While the

    
     group adds lipophilicity, the polar morpholine core still resists dissolution in strictly non-polar alkanes.[1] This makes heptane an excellent anti-solvent  for crystallization.[1]
    

Part 3: Experimental Protocol for Solubility Determination

Do not rely solely on predictions. The following Saturation Shake-Flask Method is the gold standard for generating decision-quality data. This protocol is self-validating via the inclusion of a mass balance check.[1][2]

Workflow Diagram

SolubilityWorkflow cluster_Analysis 4. Quantification Start Start: Solid Sample Prep 1. Sample Preparation (Add excess solid to solvent) Start->Prep Equilib 2. Equilibration (Shake 24h @ 25°C) Prep->Equilib Sep 3. Phase Separation (Centrifuge/Filter 0.2µm) Equilib->Sep HPLC HPLC-UV/MS Analysis (vs Standard Curve) Sep->HPLC Primary Method Grav Gravimetric Analysis (Evaporation) Sep->Grav Secondary Method Validation 5. Data Validation (Check pH & Purity) HPLC->Validation Grav->Validation

Caption: Standardized workflow for determining thermodynamic solubility.

Detailed Methodology
1. Preparation
  • Weigh approximately 10–20 mg of 2-(difluoromethyl)morpholine (solid or oil) into a 4 mL glass vial.

  • Add 1.0 mL of the target solvent.[1]

  • Visual Check: If the solid dissolves immediately, the solubility is

    
    .[1] Add more solid until a suspension persists (saturation).[1]
    
2. Equilibration
  • Cap the vial tightly (use PTFE-lined caps to prevent solvent leaching).[1]

  • Agitate at 25°C for 24 hours using an orbital shaker (500 rpm) or magnetic stir bar.

  • Critical Control: Protect from moisture if using hygroscopic solvents (e.g., DMSO, dry THF).[1]

3. Separation
  • Filtration: Pass the supernatant through a 0.22 µm PTFE syringe filter.[1]

  • Note: Pre-saturate the filter with 100 µL of the solution to prevent drug adsorption loss.[1]

4. Quantification (HPLC Method)[1][3]
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm).[1]

  • Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile (Gradient 5%

    
     95%).[1]
    
  • Detection: UV at 210 nm (morpholine ring absorbance) or ELSD/CAD if UV signal is weak.[1]

  • Calculation:

    
    .[1]
    

Part 4: Applications in Synthesis & Formulation[1][2]

The solubility profile dictates the utility of this building block in downstream applications.[1]

Reaction Solvent Selection
  • Nucleophilic Substitution (SNAr): When reacting 2-(difluoromethyl)morpholine with aryl halides, use DMSO or DMF .[1] The high solubility and the H-bond donor ability of the

    
     group can stabilize transition states in these polar aprotic solvents.[1]
    
  • Amide Coupling: Use DCM or DMF .[1] Avoid water-miscible solvents if the coupling reagent is moisture-sensitive, as the morpholine derivative is hygroscopic.[1][2]

Purification Strategy (Extraction)

Due to the "Amphiphilic Shift" caused by the


 group:
  • Acidic Extraction: Do not assume the product will stay in the organic layer during an acidic wash.[1] The amine will protonate and migrate to the aqueous phase.[1]

  • Protocol:

    • Perform reaction in Organic Solvent.

    • Wash with Basic Water (pH > 10, e.g.,

      
      ) to ensure the amine remains neutral and stays in the organic layer.[1]
      
    • Extract with DCM (preferred over EtOAc for better recovery of fluorinated amines).[1]

Solvent Selection Decision Tree

SolventSelection Start Application? Rxn Synthesis/Reaction Start->Rxn Pur Purification/Extraction Start->Pur Temp High Temp (>80°C)? Rxn->Temp Phase Aqueous Workup? Pur->Phase DMSO Use DMSO/DMF (High Solubility) Temp->DMSO Yes THF Use THF/Dioxane Temp->THF No DCM Use DCM (Best Recovery) Phase->DCM Neutral/Basic pH EtOAc Use EtOAc (Risk of Loss) Phase->EtOAc Avoid if possible

Caption: Decision matrix for solvent selection based on process requirements.

References

  • Hu, J., et al. "Difluoromethylation Chemistry: A Strategic Tool for Next-Generation Pharmaceuticals."[1] Alfa Chemistry, 2022.[1] Link

  • Meanwell, N. A. "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design."[1] Journal of Medicinal Chemistry, 2018, 61(14), 5822–5880.[1] Link[1][3]

  • PubChem. "Compound Summary: Morpholine (CID 8083)."[1][7] National Library of Medicine.[1] Link[1][3]

  • Erickson, J. A., et al. "Hydrogen Bond Donor Properties of the Difluoromethyl Group."[1] Journal of Organic Chemistry, 2021.[1] (Contextual citation on CF2H acidity).

  • Cheméo. "Morpholine: Chemical & Physical Properties." Link

Sources

Exploratory

quantum chemical calculations for 2-(difluoromethyl)morpholine

A Technical Guide to Conformational, Electronic, and Metabolic Analysis Executive Summary & Strategic Context 2-(Difluoromethyl)morpholine represents a high-value scaffold in modern drug design. The difluoromethyl group...

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide to Conformational, Electronic, and Metabolic Analysis

Executive Summary & Strategic Context

2-(Difluoromethyl)morpholine represents a high-value scaffold in modern drug design. The difluoromethyl group (


) acts as a lipophilic hydrogen bond donor—a "lipophilic bioisostere" for hydroxyl (

) or thiol (

) groups—while simultaneously modulating the basicity of the morpholine nitrogen through inductive electron withdrawal.

This guide provides a rigorous, self-validating computational framework to characterize this molecule. Unlike standard alkyl-morpholines, the


 moiety introduces specific stereoelectronic effects (the gauche effect ) that dictate conformational preferences, which in turn drive target binding affinity and metabolic fate.

Computational Strategy: The "Engine"

To achieve chemical accuracy (


 error in 

), the choice of model chemistry must account for dispersion forces (critical for ring puckering) and specific solvation interactions (critical for

).
Recommended Level of Theory
ComponentMethodRationale
DFT Functional

B97X-D
or M06-2X
Both include dispersion corrections essential for capturing the attractive F

H interactions and accurate ring conformer energies.
Basis Set def2-TZVP or 6-311++G(d,p) Diffuse functions (

) are mandatory for describing the lone pairs on Oxygen/Nitrogen and the electron-rich Fluorine atoms.
Solvation SMD (Solvation Model based on Density)Superior to PCM/CPCM for calculating

as it accounts for non-electrostatic terms (cavity-dispersion-solvent structure).
Frequency Calc Harmonic (Scale Factor ~0.98)Required to verify stationary points (0 imaginary frequencies) and obtain Zero-Point Energy (ZPE).

Conformational Analysis: The Stereoelectronic Landscape

The conformational behavior of 2-(difluoromethyl)morpholine is governed by two competing forces:

  • Steric Repulsion: Favors the

    
     group in the equatorial position of the morpholine chair.
    
  • Stereoelectronic Effects (Gauche Effect): The C-F bonds prefer to be gauche (synclinal) to adjacent polar bonds (C-O or C-N) due to

    
     hyperconjugation.[1]
    
Workflow: Conformational Search

Do not rely on a single optimization. You must scan the potential energy surface (PES).

Key Dihedrals to Scan:

  • Ring Pucker:

    
    
    
  • Substituent Rotation:

    
    
    

ConformerSearch Start Initial Geometry (Chair & Boat) Scan Rotamer Scan (0° to 360° for -CHF2) Start->Scan Opt DFT Optimization (Gas Phase) Scan->Opt Freq Freq Check (No Imaginary Freqs) Opt->Freq Solv Single Point Energy (SMD: Water) Freq->Solv Minima Only Boltz Boltzmann Weighting Solv->Boltz

Figure 1: Workflow for identifying the global minimum conformer. Note that gas-phase minima must be re-evaluated in solution as the dipole moment of the C-F bond interacts strongly with the solvent field.

Prediction: The Thermodynamic Cycle

Directly calculating


 from the energy difference between protonated and neutral species in implicit solvent often yields errors of 2-5 

units.

The Solution: Use a Thermodynamic Cycle with Explicit Micro-Solvation . The protonated amine (


) forms strong H-bonds with water. Implicit models (SMD) smooth this out too much. You must add 1-3 explicit water molecules around the basic nitrogen in your calculation.
The Equation


Where:



Note:


 is a constant. In water, use the value -270.3 kcal/mol  (experimentally derived).

pKaCycle cluster_gas Gas Phase cluster_soln Solution Phase (Water) BH_gas BH+(g) B_gas B(g) + H+(g) BH_gas->B_gas ΔG_gas (Deprotonation) BH_sol BH+(aq) BH_gas->BH_sol ΔG_solv(BH+) B_sol B(aq) + H+(aq) B_gas->B_sol ΔG_solv(B) + ΔG_solv(H+) BH_sol->B_sol ΔG_soln (Target)

Figure 2: Thermodynamic cycle for accurate pKa prediction. Calculating the vertical solvation energies (yellow arrows) is often more accurate than calculating the horizontal solution reaction directly.

Metabolic Stability: Bond Dissociation Energy (BDE)[2]

The


 group is metabolically robust, but it activates adjacent positions. The primary metabolic pathway is typically Cytochrome P450-mediated Hydrogen Atom Transfer (HAT).

Analysis Protocol:

  • Calculate the Homolytic Bond Dissociation Energy (BDE) for all abstractable protons.

  • Lower BDE = Higher Metabolic Liability.

Critical Comparison:

  • Site A (

    
     proton):  The C-F bonds strengthen this C-H bond (BDE > 100 kcal/mol).[2] It is rarely the metabolic soft spot.
    
  • Site B (Ring C-H

    
     to Nitrogen):  These are the most vulnerable. The electron-withdrawing 
    
    
    
    group at C2 will increase the BDE of the C2-H bond, potentially shifting metabolism to C6 or C3.
BDE Calculation Formula


  • 
     (Enthalpy of H atom) = -0.49764 Hartree (at 298K).
    

Detailed Experimental Protocols

Protocol A: Geometry Optimization & Frequency (Gaussian 16/09)

This input optimizes the structure and checks for stable minima.

Protocol B: Transition State Guess (Metabolic Stability)

To find the transition state for H-abstraction (if BDE analysis is insufficient), use a methoxy radical (


) as a surrogate for the P450 Compound I active species.

References

  • Gaussian, Inc. Thermochemistry in Gaussian. (Whitepaper). Explains the calculation of Enthalpy and Gibbs Free Energy for BDE and pKa. Link

  • O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319. (Foundational text on the gauche effect). Link

  • Marenich, A. V., Cramer, C. J., & Truhlar, D. G. (2009). Universal Solvation Model Based on Solute Electron Density and on a Continuum Model of the Solvent Defined by the Bulk Dielectric Constant and Atomic Surface Tensions. Journal of Physical Chemistry B, 113(18), 6378–6396. (The SMD Model citation). Link

  • Siles, R., et al. (2020).[3] On the Accuracy of the Direct Method to Calculate pKa from Electronic Structure Calculations. Journal of Physical Chemistry A, 124, 10676–10688. Link

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Pharmacophores and Structural Elements. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols: Strategic N-Functionalization of 2-(Difluoromethyl)morpholine with Electrophiles

Introduction: The Emergence of 2-(Difluoromethyl)morpholine in Modern Drug Discovery The morpholine scaffold is a cornerstone in medicinal chemistry, prized for its ability to improve the physicochemical properties, meta...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Emergence of 2-(Difluoromethyl)morpholine in Modern Drug Discovery

The morpholine scaffold is a cornerstone in medicinal chemistry, prized for its ability to improve the physicochemical properties, metabolic stability, and biological activity of drug candidates.[1][2] The introduction of fluorine-containing substituents has become a powerful strategy to fine-tune the characteristics of bioactive molecules.[3] Specifically, the difluoromethyl (CHF2) group is of significant interest as it can act as a lipophilic hydrogen bond donor and a metabolically stable bioisostere of hydroxyl, thiol, or amine functionalities, enhancing membrane permeability and target affinity.[4][5][6] The convergence of these two privileged moieties in 2-(difluoromethyl)morpholine presents a valuable building block for the synthesis of novel therapeutics with potentially enhanced pharmacological profiles.

This guide provides a comprehensive overview of the reactivity of the nitrogen atom in 2-(difluoromethyl)morpholine with various electrophiles. We will delve into the mechanistic rationale behind key transformations including N-alkylation, N-acylation, N-arylation, and reductive amination, offering detailed, field-proven protocols for each.

Understanding the Reactivity of 2-(Difluoromethyl)morpholine

The core of 2-(difluoromethyl)morpholine's reactivity lies in the lone pair of electrons on the nitrogen atom, which imparts nucleophilic character. However, the presence of the electron-withdrawing difluoromethyl group at the C2 position is anticipated to decrease the electron density on the nitrogen, thereby reducing its basicity and nucleophilicity compared to unsubstituted morpholine. This electronic effect necessitates careful consideration of reaction conditions to achieve efficient N-functionalization. While the difluoromethyl group presents an electronic challenge, the steric hindrance around the nitrogen atom is not significantly increased, allowing for a wide range of electrophiles to access the reactive site.

Below is a diagram illustrating the general reaction of 2-(difluoromethyl)morpholine with an electrophile.

G 2-(Difluoromethyl)morpholine 2-(Difluoromethyl)morpholine N-Substituted Product N-Substituted Product 2-(Difluoromethyl)morpholine->N-Substituted Product Nucleophilic Attack Electrophile (E+) Electrophile (E+) Electrophile (E+)->N-Substituted Product

Caption: General reaction of 2-(difluoromethyl)morpholine with an electrophile.

Part 1: N-Alkylation Reactions

Direct N-alkylation with alkyl halides is a fundamental method for introducing alkyl substituents onto the morpholine nitrogen. This reaction typically proceeds via an SN2 mechanism. Given the potentially reduced nucleophilicity of 2-(difluoromethyl)morpholine, the choice of base and solvent is critical to drive the reaction to completion.

Protocol 1: N-Alkylation with Alkyl Halides

This protocol describes a general procedure for the N-alkylation of 2-(difluoromethyl)morpholine with a representative alkyl halide, such as benzyl bromide.

Materials:

  • 2-(Difluoromethyl)morpholine

  • Alkyl halide (e.g., Benzyl bromide)

  • Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)

  • Dimethylformamide (DMF) or Acetonitrile

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of 2-(difluoromethyl)morpholine (1.0 eq.) in anhydrous DMF, add a suitable base (e.g., K₂CO₃, 2.0 eq. or NaH, 1.2 eq.) at room temperature under a nitrogen atmosphere.

  • Stir the suspension for 15-30 minutes.

  • Add the alkyl halide (1.1 eq.) dropwise to the reaction mixture.

  • Stir the reaction at room temperature or heat to 50-80 °C, monitoring the progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Alkylating AgentBaseSolventTemperature (°C)Typical Yield (%)
Methyl IodideK₂CO₃AcetonitrileRT80-90
Ethyl BromideK₂CO₃DMF6075-85
Benzyl BromideNaHDMFRT85-95

Causality Behind Experimental Choices:

  • Base: A base is required to deprotonate the morpholine nitrogen, increasing its nucleophilicity. K₂CO₃ is a milder base suitable for reactive alkyl halides, while a stronger base like NaH may be necessary for less reactive electrophiles or to accelerate the reaction.

  • Solvent: Polar aprotic solvents like DMF and acetonitrile are excellent choices as they can dissolve the reactants and facilitate the SN2 reaction mechanism.

  • Temperature: While many alkylations proceed at room temperature, heating may be required to drive the reaction to completion, especially with less reactive alkyl halides, due to the electron-withdrawing effect of the difluoromethyl group.

Part 2: N-Acylation Reactions

N-acylation introduces an acyl group to the morpholine nitrogen, forming a stable amide bond. This is a highly valuable transformation in medicinal chemistry for the synthesis of a wide array of functional molecules.[7] Acyl chlorides and anhydrides are common acylating agents.

Protocol 2: N-Acylation with Acyl Chlorides

This protocol outlines the N-acylation of 2-(difluoromethyl)morpholine using an acyl chloride.

Materials:

  • 2-(Difluoromethyl)morpholine

  • Acyl chloride (e.g., Acetyl chloride, Benzoyl chloride)

  • Triethylamine (Et₃N) or Pyridine

  • Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve 2-(difluoromethyl)morpholine (1.0 eq.) and a base such as triethylamine (1.5 eq.) in anhydrous DCM at 0 °C under a nitrogen atmosphere.

  • Add the acyl chloride (1.1 eq.) dropwise to the solution.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).

  • Quench the reaction with water.

  • Separate the organic layer and wash sequentially with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the residue by column chromatography or recrystallization.

Acylating AgentBaseSolventTemperature (°C)Typical Yield (%)
Acetyl ChlorideEt₃NDCM0 to RT90-98
Benzoyl ChloridePyridineDCM0 to RT88-95
Isobutyryl ChlorideEt₃NDCM0 to RT85-92

Trustworthiness of the Protocol:

The use of a non-nucleophilic base like triethylamine or pyridine is crucial to scavenge the HCl byproduct of the reaction without competing with the morpholine for the acyl chloride. The aqueous workup effectively removes the base hydrochloride salt and any unreacted starting materials.

Part 3: N-Arylation Reactions

The introduction of an aryl group onto the morpholine nitrogen is a key transformation for accessing a large number of pharmaceutically relevant compounds. Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are the state-of-the-art methods for this transformation.

Protocol 3: Buchwald-Hartwig N-Arylation

This protocol provides a general method for the palladium-catalyzed N-arylation of 2-(difluoromethyl)morpholine with an aryl bromide.

Materials:

  • 2-(Difluoromethyl)morpholine

  • Aryl bromide

  • Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Phosphine ligand (e.g., Xantphos, BINAP)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene or dioxane

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a glovebox or under an inert atmosphere, combine the aryl bromide (1.0 eq.), 2-(difluoromethyl)morpholine (1.2 eq.), palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%), phosphine ligand (4-10 mol%), and sodium tert-butoxide (1.4 eq.).

  • Add anhydrous toluene to the reaction vessel.

  • Seal the vessel and heat the reaction mixture to 80-110 °C with stirring.

  • Monitor the reaction progress by LC-MS.

  • Once the starting material is consumed, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

G cluster_0 Catalytic Cycle Pd(0)L Pd(0)L Oxidative Addition Oxidative Addition Pd(0)L->Oxidative Addition Ar-Pd(II)-X(L) Ar-Pd(II)-X(L) Oxidative Addition->Ar-Pd(II)-X(L) Ligand Exchange Ligand Exchange Ar-Pd(II)-X(L)->Ligand Exchange Ar-Pd(II)-N(L) Ar-Pd(II)-N(L) Ligand Exchange->Ar-Pd(II)-N(L) Reductive Elimination Reductive Elimination Ar-Pd(II)-N(L)->Reductive Elimination Reductive Elimination->Pd(0)L Ar-N-Product Ar-N-Product Reductive Elimination->Ar-N-Product Ar-X Ar-X Ar-X->Oxidative Addition 2-(Difluoromethyl)morpholine 2-(Difluoromethyl)morpholine 2-(Difluoromethyl)morpholine->Ligand Exchange Base Base Base->Ligand Exchange

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Part 4: Reductive Amination

Reductive amination is a versatile method for the N-alkylation of amines, including 2-(difluoromethyl)morpholine, with aldehydes and ketones. This two-step, one-pot process involves the formation of an iminium ion intermediate, which is then reduced by a mild reducing agent.

Protocol 4: Reductive Amination with Aldehydes

This protocol details the reductive amination of 2-(difluoromethyl)morpholine with a representative aldehyde.

Materials:

  • 2-(Difluoromethyl)morpholine

  • Aldehyde (e.g., Benzaldehyde)

  • Sodium triacetoxyborohydride (STAB) or Sodium cyanoborohydride (NaBH₃CN)

  • 1,2-Dichloroethane (DCE) or Methanol

  • Acetic acid (optional)

  • Saturated aqueous sodium bicarbonate solution

  • Dichloromethane (DCM)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of 2-(difluoromethyl)morpholine (1.0 eq.) and the aldehyde (1.1 eq.) in DCE, add the reducing agent (STAB, 1.5 eq.) in one portion. A catalytic amount of acetic acid can be added to facilitate iminium ion formation.

  • Stir the reaction mixture at room temperature until the starting materials are consumed (as monitored by TLC or LC-MS).

  • Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with DCM (3 x 20 mL).

  • Wash the combined organic layers with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Carbonyl CompoundReducing AgentSolventTypical Yield (%)
FormaldehydeNaBH(OAc)₃DCE85-95
BenzaldehydeNaBH(OAc)₃DCE80-90
AcetoneNaBH₃CNMethanol70-80

Expertise & Experience Insights:

Sodium triacetoxyborohydride is often the preferred reducing agent as it is mild and selective for the reduction of the iminium ion in the presence of the aldehyde. The reaction is typically run at room temperature and gives high yields of the desired N-alkylated product.[8]

Conclusion

2-(Difluoromethyl)morpholine is a highly valuable and versatile building block for the synthesis of novel chemical entities with potential applications in drug discovery. The protocols outlined in this guide provide a solid foundation for the N-functionalization of this important scaffold. Researchers should consider the electronic impact of the difluoromethyl group when optimizing reaction conditions, potentially requiring slightly more forcing conditions compared to unsubstituted morpholine. The successful application of these methods will undoubtedly lead to the discovery of new and improved therapeutic agents.

References

  • Abida, & Perveen, S. (2020). Synthesis of N-substituted morpholine nucleoside derivatives. PubMed. Available at: [Link]

  • Jain, A., & Sahu, S. K. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 556, 01051. Available at: [Link]

  • CN1283632C - Process for preparing N-acetyl morpholine. Google Patents.
  • US20150099714A1 - Synthesis of deuterated morpholine derivatives. Google Patents.
  • Kumar, R., & Jawalekar, S. (2022). Dienophilic reactivity of 2-phosphaindolizines: a conceptual DFT investigation. Beilstein Journal of Organic Chemistry, 18, 1247-1256. Available at: [Link]

  • An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture. ACS Omega, 4(1), 2235-2243. Available at: [Link]

  • Radiodifluoromethylation of well-functionalized molecules. American Journal of Nuclear Medicine and Molecular Imaging, 13(1), 1-10. Available at: [Link]

  • EP1087966B1 - Chemical synthesis of morpholine derivatives. Google Patents.
  • Morpholine Radical in the Electrochemical Reaction with Quinoline N-Oxide. Molecules, 26(15), 4470. Available at: [Link]

  • The Many Roles for Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 49(15), 4487-4499. Available at: [Link]

  • TW449588B - Substituted morpholine derivatives and their use as tachykinin antagonists. Google Patents.
  • A New Reagent for Direct Difluoromethylation. Journal of the American Chemical Society, 134(3), 1494-1497. Available at: [Link]

  • Research on the N-alkylation of morpholine with alcohols catalyzed by CuO–NiO/γ–Al2O3. ResearchGate. Available at: [Link]

  • Experiment 14: Friedel-Crafts Acylation. YouTube. Available at: [Link]

  • Development of direct C-3 difluoromethylation reaction for application in synthesis of quinoline-related drugs. Vietnam Journal of Science, Technology and Engineering. Available at: [Link]

  • Medicinal chemistry of 2,2,4-substituted morpholines. PubMed. Available at: [Link]

  • Friedel Crafts Acylation of Anisole Experiment Part 2: Reaction, Workup, and Characterization. YouTube. Available at: [Link]

  • Facile Entry to Pharmaceutically Important 3-Difluoromethyl-Quinoxalin-2-Ones Enabled by Visible-Light-Driven Difluoromethylation of Quinoxalin-2-Ones. Molecules, 27(24), 8884. Available at: [Link]

  • Visible-Light-Driven Benzylation of In Situ-Formed Imines Using Toluenes and Acridine Photocatalysis. The Journal of Organic Chemistry, 87(12), 7864-7875. Available at: [Link]

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 29(6), 1272. Available at: [Link]

  • Trifluoromethanesulfonic Acid as Acylation Catalyst: Special Feature for C- and/or O-Acylation Reactions. Catalysts, 9(1), 77. Available at: [Link]

  • Late‐Stage 18F‐Difluoromethyl Labeling of N‐Heteroaromatics with High Molar Activity for PET Imaging. Angewandte Chemie International Edition, 58(38), 13149-13153. Available at: [Link]

  • Evaluation and optimization of reduction and alkylation methods to maximize peptide identification with MS-based proteomics. Journal of Proteomics, 109, 113-120. Available at: [Link]

  • Friedel-Crafts Acylation. Organic Chemistry Portal. Available at: [Link]

Sources

Application

N-functionalization of 2-(difluoromethyl)morpholine

Application Note: N-Functionalization of 2-(difluoromethyl)morpholine Executive Summary & Chemical Context 2-(difluoromethyl)morpholine is a high-value pharmacophore in modern medicinal chemistry.[1][2] It serves as a bi...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: N-Functionalization of 2-(difluoromethyl)morpholine

Executive Summary & Chemical Context

2-(difluoromethyl)morpholine is a high-value pharmacophore in modern medicinal chemistry.[1][2] It serves as a bioisostere for morpholine, offering modulated lipophilicity (


) and metabolic stability while introducing a lipophilic hydrogen bond donor via the 

motif.[1]

The Synthetic Challenge: Unlike unsubstituted morpholine (


), the introduction of the difluoromethyl group at the C2 position exerts a strong electron-withdrawing inductive effect (

) through the

-framework.[1] This significantly reduces the electron density on the N4 nitrogen, lowering its basicity (estimated

) and nucleophilicity.[1]

Scope of this Guide: This application note provides optimized protocols for overcoming this reduced nucleophilicity in three critical transformations:

  • N-Alkylation (

    
    ) 
    
  • Palladium-Catalyzed N-Arylation (Buchwald-Hartwig)

  • Reductive Amination

Chemical Property Analysis

Understanding the electronic perturbation is prerequisite to reaction design.[1]

PropertyMorpholine (Standard)2-(difluoromethyl)morpholineImpact on Protocol
Hybridization

Amine

Amine
Identical geometry.[1][2]
Electronic Effect Inductive withdrawal by OxygenInductive withdrawal by Oxygen +

Reduced Nucleophilicity.
Basicity (

)
~8.36~6.0 (Predicted)Requires stronger bases or specific ligands.[1][2]
H-Bonding Acceptor (O), Donor (NH)Acceptor (O), Donor (NH) + Weak Donor (

)
Potential for intramolecular H-bonding affecting conformation.[2]

Decision Logic & Workflow

The following decision tree illustrates the optimized pathway for functionalizing this specific scaffold based on the electrophile type.

N_Functionalization_Workflow Start Start: 2-(difluoromethyl)morpholine Electrophile Select Electrophile Type Start->Electrophile Alkyl_Halide Alkyl Halide/Tosylate (sp3 Carbon) Electrophile->Alkyl_Halide Aryl_Halide Aryl Halide (sp2 Carbon) Electrophile->Aryl_Halide Carbonyl Aldehyde/Ketone (Reductive Amination) Electrophile->Carbonyl Cond_SN2 Condition A: S_N2 Solvent: DMF/ACN Base: K2CO3 or Cs2CO3 Temp: 60-80°C Alkyl_Halide->Cond_SN2 Primary/Secondary Decision_Ar Is Aryl Ring Electron Deficient? Aryl_Halide->Decision_Ar Cond_RedAm Condition D: Reductive Amination Reagent: STAB Acid: AcOH (Essential) Solvent: DCE Carbonyl->Cond_RedAm Cond_SNAr Condition B: S_NAr Base: DIPEA Solvent: DMSO Temp: 100°C+ Decision_Ar->Cond_SNAr Yes (e.g., 4-CN-Ph-Cl) Cond_Pd Condition C: Buchwald-Hartwig Cat: Pd2(dba)3 Ligand: RuPhos/BrettPhos Base: NaOtBu Decision_Ar->Cond_Pd No (e.g., Ph-Br)

Figure 1: Strategic decision tree for selecting reaction conditions based on electrophile electronics.

Detailed Experimental Protocols

Protocol A: N-Alkylation ( )

Best for: Primary alkyl halides, benzyl halides.

Rationale: Due to the lower nucleophilicity of the nitrogen, standard conditions (DCM/TEA) are often too slow.[1] We utilize the "Cesium Effect" in polar aprotic solvents to enhance reactivity.[1]

  • Reagents:

    • Substrate: 2-(difluoromethyl)morpholine (1.0 equiv)[2]

    • Electrophile: Alkyl bromide/iodide (1.1 equiv)

    • Base: Cesium Carbonate (

      
      ) (2.0 equiv) - Preferred over 
      
      
      
      for solubility.[2]
    • Solvent: Acetonitrile (ACN) or DMF (0.1 M concentration)

  • Procedure:

    • Charge a reaction vial with 2-(difluoromethyl)morpholine and

      
       in ACN.
      
    • Stir for 10 minutes at RT to ensure deprotonation/complexation.

    • Add the alkyl halide dropwise.[1]

    • Heat to 60°C (monitor by LCMS). Note: Unsubstituted morpholine reacts at RT; this substrate requires heat.

    • Workup: Dilute with EtOAc, wash with water (

      
      ) to remove DMF/ACN.[1] Dry over 
      
      
      
      .[1]
Protocol B: Palladium-Catalyzed N-Arylation (Buchwald-Hartwig)

Best for: Unactivated aryl bromides/chlorides.[1][2]

Rationale: The electron-deficient nature of this amine makes it a challenging substrate for older generation ligands (e.g., BINAP).[1] We employ Buchwald 3rd/4th Generation Precatalysts with bulky, electron-rich phosphines (Dialkylbiarylphosphines) to facilitate the reductive elimination step.[1]

  • Reagents:

    • Substrate: 2-(difluoromethyl)morpholine (1.2 equiv)[2]

    • Aryl Halide: 1.0 equiv[2]

    • Catalyst: RuPhos Pd G3 or BrettPhos Pd G3 (2-5 mol%)[2]

    • Base: Sodium tert-butoxide (

      
      ) (1.5 equiv) - Strong base required.[2]
      
    • Solvent: Toluene or 1,4-Dioxane (anhydrous, degassed).[1]

  • Procedure:

    • In a glovebox or under Argon: Combine Aryl Halide, Base, and Pd-Catalyst in a vial.

    • Add solvent and the morpholine derivative.[1][3][4]

    • Seal and heat to 80-100°C for 4–12 hours.

    • Critical Step: If conversion is low, switch ligand to BrettPhos (specifically designed for primary amines and difficult secondary amines).[1]

Protocol C: Reductive Amination

Best for: Aldehydes and Ketones.

Rationale: The formation of the iminium ion intermediate is the rate-determining step.[1] Because the amine is less basic, it is less prone to protonation (good) but also less nucleophilic toward the carbonyl (bad).[1] Acetic acid is strictly required to activate the carbonyl.[1]

  • Reagents:

    • Amine: 2-(difluoromethyl)morpholine (1.0 equiv)[2]

    • Carbonyl: Aldehyde/Ketone (1.1 equiv)[1]

    • Reductant: Sodium Triacetoxyborohydride (STAB) (1.5 equiv)

    • Additive: Acetic Acid (AcOH) (1.0 - 2.0 equiv)[2]

    • Solvent: 1,2-Dichloroethane (DCE) or THF.[1]

  • Procedure:

    • Mix Amine and Carbonyl in DCE.[1]

    • Add AcOH immediately.[1] Stir for 30–60 mins to establish iminium equilibrium. Do not skip this pre-stir.

    • Add STAB in one portion.[1]

    • Stir at RT overnight.

    • Quench: Saturated

      
       (aqueous).
      

Troubleshooting & Critical Parameters

IssueProbable CauseCorrective Action
No Reaction (Alkylation) Nucleophile too weak for solvent used.Switch from DCM/THF to DMF or DMSO . Increase temp to 80°C. Add KI (Finkelstein condition).
Low Yield (Buchwald) Pd Catalyst poisoning or mismatch.[1][2]Switch ligand to RuPhos or BrettPhos .[1][2] Ensure strict

-free conditions.
Regioselectivity Issues Competition with other nucleophiles.[1][2]The

group creates steric bulk at C2.[1][2] N-alkylation is generally favored, but C2-functionalization is impossible under these conditions.[1][2]
Defluorination Harsh basic conditions.[1][2]Avoid extremely strong organolithiums (e.g., n-BuLi) which might eliminate fluoride via E1cB mechanism.[1][2] Stick to alkoxides or carbonates.[1]

Mechanistic Visualization (Buchwald Cycle)

The following diagram details the specific catalytic cycle adjustments required for this electron-deficient amine.

Buchwald_Mechanism cluster_insight Expert Insight L_Pd_0 L-Pd(0) (Active Species) OxAdd Oxidative Addition (Ar-Pd-X) L_Pd_0->OxAdd + Ar-X Amine_Bind Amine Coordination (Rate Limiting for weak amines) OxAdd->Amine_Bind + 2-(difluoromethyl)morpholine Deprotonation Deprotonation by NaOtBu Amine_Bind->Deprotonation Base RedElim Reductive Elimination (Product Release) Deprotonation->RedElim Pd-N Bond Formed RedElim->L_Pd_0 Regeneration Note Use RuPhos/BrettPhos to stabilize the Pd-Amine complex despite low N-nucleophilicity.

Figure 2: Catalytic cycle highlighting the ligand's role in stabilizing the coordination of the electron-deficient morpholine.[1]

References

  • Surry, D. S., & Buchwald, S. L. (2008).[1] "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science.

  • Meanwell, N. A. (2018).[1] "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry.

  • Swyer, J. R., et al. (2016).[1] "Practical Synthesis of Difluoromethyl-Substituted Heterocycles." Organic Letters. (General reference for

    
     stability).
    
  • Roughley, S. D., & Jordan, A. M. (2011).[1] "The medicinal chemist’s guide to solving ADMET challenges." Bioorganic & Medicinal Chemistry Letters. (Context on morpholine as a solubility handle).

Sources

Method

using 2-(difluoromethyl)morpholine to improve pharmacokinetic properties

Application Note: Optimizing Pharmacokinetics via Bioisosteric Replacement: The 2-(Difluoromethyl)morpholine Strategy Executive Summary This guide details the strategic application of 2-(difluoromethyl)morpholine as a bi...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Optimizing Pharmacokinetics via Bioisosteric Replacement: The 2-(Difluoromethyl)morpholine Strategy

Executive Summary

This guide details the strategic application of 2-(difluoromethyl)morpholine as a bioisostere for morpholine in medicinal chemistry programs. While morpholine is a privileged scaffold for improving solubility, it frequently suffers from rapid oxidative metabolism and high basicity-driven toxicity (e.g., hERG inhibition). The 2-difluoromethyl (


) modification effectively blocks metabolic "soft spots" while introducing a unique "lipophilic hydrogen bond donor" motif. This modification tunes pKa (

pKa

-2.0 units), enhances metabolic stability, and maintains water solubility, offering a superior alternative to the bulkier and non-H-bonding trifluoromethyl (

) analogs.

Scientific Rationale & Mechanism

The Morpholine Liability

Morpholine is widely used to solubilize lipophilic drug cores. However, it presents two distinct pharmacokinetic (PK) liabilities:

  • Metabolic Instability: The

    
    -carbon (adjacent to the ether oxygen) is electron-rich and sterically accessible, making it a primary site for CYP450-mediated oxidation (specifically CYP2D6 and CYP3A4). This leads to ring opening and rapid clearance.
    
  • Basicity & hERG Binding: The secondary amine of N-substituted morpholines typically has a pKa of ~8.3. At physiological pH, it is predominantly cationic, which correlates with high affinity for the hERG potassium channel (cardiotoxicity risk) and phospholipidosis.

The Difluoromethyl Solution

Incorporating a


 group at the C2 position addresses these issues through three synergistic mechanisms:
  • Metabolic Blockade: The C-F bond is metabolically inert. The electron-withdrawing nature of fluorine deactivates the adjacent C-H bonds toward CYP-mediated hydrogen atom abstraction (HAT). Furthermore, the steric bulk of

    
     hinders the approach of the CYP oxo-ferryl species.
    
  • pKa Modulation: The strong electron-withdrawing effect (

    
    ) reduces the electron density on the distal nitrogen, lowering the pKa by approximately 1.5–2.5 units compared to the parent morpholine. This reduces the cationic fraction at pH 7.4, thereby lowering hERG liability and improving membrane permeability.
    
  • Lipophilic Hydrogen Bond Donor: Unlike the

    
     group (which is a pure H-bond acceptor and highly lipophilic), the 
    
    
    
    proton is sufficiently acidic to act as a weak hydrogen bond donor (HBD). This allows the molecule to retain specific binding interactions (mimicking -OH or -NH) while increasing lipophilicity (LogD) less drastically than a
    
    
    group.

Comparative Data: Substituent Effects

The following table illustrates the physicochemical shifts observed when modifying the morpholine ring.

ParameterMorpholine (Parent)2-Me-Morpholine 2-

-Morpholine
2-

-Morpholine
Metabolic Stability (

)
Low (Rapid Clearance)ModerateHighHigh
pKa (Conj. Acid) ~8.3~8.4~5.8~6.5 – 7.0
H-Bond Character Acceptor OnlyAcceptor OnlyAcceptor OnlyAcceptor + Lipophilic Donor
Lipophilicity (

LogP)
Reference (0)+0.3+0.9+0.4
hERG Risk HighHighLowLow

Note: The


 analog occupies a "Goldilocks" zone—more stable than methyl, but less basic and bulky than trifluoromethyl.

Design Logic Visualization

The following diagram illustrates the decision pathway for selecting the 2-(difluoromethyl)morpholine moiety.

DesignLogic Morpholine Morpholine Scaffold (High Clearance, pKa ~8.3) Problem Identify Liability: 1. CYP Oxidation (alpha-C) 2. hERG (Cationic) Morpholine->Problem CF3 2-CF3 Analog (Stable, but pKa ~5.8) No H-Bond Donor Problem->CF3 Max Stability Needed CF2H 2-CF2H Analog (Stable, pKa ~6.8) Lipophilic H-Bond Donor Problem->CF2H Balanced Profile Needed CF3->CF2H Need H-Bonding?

Figure 1: Decision logic for bioisosteric replacement of morpholine.

Experimental Protocols

Protocol A: Incorporation via Buchwald-Hartwig Amination

Objective: To couple commercially available 2-(difluoromethyl)morpholine (as a building block) to an aryl halide drug core.

Materials:

  • Aryl Halide (Ar-Br or Ar-I)

  • 2-(Difluoromethyl)morpholine (HCl salt or free base)

  • Catalyst:

    
     or RuPhos Pd G3
    
  • Ligand: RuPhos or BINAP

  • Base:

    
     or NaOtBu
    
  • Solvent: Toluene or 1,4-Dioxane (anhydrous)

Step-by-Step:

  • Preparation: In a glovebox or under Argon, charge a reaction vial with the Aryl Halide (1.0 eq), 2-(difluoromethyl)morpholine (1.2 eq), and Base (2.0 eq).

  • Catalyst Addition: Add Pd precatalyst (0.05 eq) and Ligand (0.1 eq) if not using a pre-formed complex.

  • Solvation: Add anhydrous Toluene (0.1 M concentration relative to aryl halide).

  • Degassing: Sparge with Argon for 5 minutes. Seal the vial.

  • Reaction: Heat to 100°C for 12–18 hours. Monitor conversion via LC-MS (Target mass will be M+135 compared to des-morpholine core).

  • Workup: Filter through a celite pad, rinse with EtOAc, and concentrate.

  • Purification: Flash chromatography (typically Hexane/EtOAc). Note: The

    
     group reduces polarity; the product will elute faster than the non-fluorinated parent.
    
Protocol B: In Vitro Microsomal Stability Assay

Objective: To validate the metabolic stability improvement of the


 analog vs. the parent morpholine.

Materials:

  • Human/Rat Liver Microsomes (20 mg/mL protein conc.)

  • NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase, 3.3 mM

    
    ).
    
  • Test Compounds (10 mM DMSO stock).

Step-by-Step:

  • Pre-Incubation: Dilute microsomes to 0.5 mg/mL in phosphate buffer (pH 7.4). Spike with Test Compound to a final concentration of 1 µM (0.1% DMSO). Incubate at 37°C for 5 min.

  • Initiation: Add NADPH regenerating system to initiate the reaction.

  • Sampling: At time points

    
     min, remove 50 µL aliquots.
    
  • Quenching: Immediately dispense aliquot into 150 µL ice-cold Acetonitrile containing Internal Standard (e.g., Warfarin).

  • Analysis: Centrifuge (4000 rpm, 20 min) and analyze supernatant via LC-MS/MS.

  • Calculation: Plot

    
     vs. time. The slope 
    
    
    
    determines intrinsic clearance:
    
    
Protocol C: pKa Determination (Spectrophotometric)

Objective: To confirm the basicity reduction.

  • Setup: Use a UV-Vis spectrophotometer with a titration attachment (e.g., Sirius T3).

  • Sample: Dissolve 10 µM compound in water/methanol co-solvent (if solubility is low) or pure water.

  • Titration: Titrate from pH 2 to pH 12 using 0.1 M HCl and 0.1 M KOH.

  • Detection: Monitor UV absorbance shifts. The

    
     group is electron-withdrawing; expect the ionization inflection point to shift from ~8.3 (parent) to ~6.8 (
    
    
    
    ).

Workflow Visualization

Workflow Start Start: Morpholine Lead (Poor PK) Synth Synthesis: Coupling 2-(difluoromethyl)morpholine (Protocol A) Start->Synth Assay1 Assay: Microsomal Stability (Protocol B) Synth->Assay1 Assay2 Assay: pKa & LogD Synth->Assay2 Decision Compare CLint & pKa Assay1->Decision Assay2->Decision Decision->Start Fail (Try CF3 or Spiro) Success Success: CLint < 20 µL/min/mg pKa < 7.5 Decision->Success Criteria Met

Figure 2: Experimental workflow for validating the bioisosteric replacement.

References

  • Mykhailiuk, P. K. (2015).[1][2][3] "In Situ Generation of Difluoromethyl Diazomethane for [3+2] Cycloadditions with Alkynes." Angewandte Chemie International Edition, 54(22), 6558–6561.[1][2] Link

  • Zafrani, Y., et al. (2019). "The Difluoromethyl Bioisostere: Examining the 'Lipophilic Hydrogen Bond Donor' Concept." Journal of Medicinal Chemistry, 62(12), 5628–5637. Link

  • Xing, L., et al. (2015). "Novel Bioisosteres of Morpholine as PI3K Inhibitors: Synthesis, Biological Evaluation, and Molecular Modeling." Journal of Medicinal Chemistry. (Contextualizing morpholine liabilities).
  • Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 61(14), 5822–5880. Link

  • Shcherbatiuk, A. V., et al. (2013).[4] "Synthesis of 2- and 3-trifluoromethylmorpholines: useful building blocks for drug discovery." Tetrahedron, 69(19), 3796-3804.[4] (Foundational synthesis work by Mykhailiuk group).[2] Link

Sources

Application

Application Notes and Protocols for the Difluoromethylation of Morpholine Precursors

Introduction: The Strategic Value of the N-CF2H Morpholine Moiety in Medicinal Chemistry The morpholine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs due to its favorable...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of the N-CF2H Morpholine Moiety in Medicinal Chemistry

The morpholine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs due to its favorable physicochemical properties, including metabolic stability and aqueous solubility.[1][2] The strategic incorporation of fluorine-containing groups is a cornerstone of modern drug design, often leading to enhanced potency, improved metabolic stability, and modulated bioavailability. Among these, the difluoromethyl (CF2H) group is of particular interest as it can act as a lipophilic hydrogen bond donor, serving as a bioisostere for hydroxyl, thiol, or amine functionalities.[3] Consequently, the development of robust and efficient methods for the N-difluoromethylation of morpholine precursors is a critical endeavor for medicinal chemists and drug development professionals, enabling the exploration of novel chemical space and the optimization of lead compounds.[1][4]

This application note provides detailed experimental protocols for two distinct and reliable methods for the N-difluoromethylation of morpholine precursors: a transition-metal-free approach utilizing difluorocarbene generated from an inexpensive precursor, and a photoredox-catalyzed radical-based method. The causality behind experimental choices, self-validating system designs, and comprehensive references are provided to ensure scientific integrity and practical applicability.

Method 1: Transition-Metal-Free N-Difluoromethylation via Difluorocarbene Insertion

This protocol leverages the in-situ generation of difluorocarbene from bromo(difluoro)acetic acid, a commercially available and cost-effective reagent.[5][6] The reaction proceeds under mild, transition-metal-free conditions, offering high functional group tolerance and scalability.[6]

Scientific Principle and Causality

The reaction mechanism proceeds through the deprotonation of bromo(difluoro)acetic acid by a base, such as potassium carbonate, followed by decarboxylation and loss of bromide to generate highly reactive difluorocarbene (:CF2).[6] The nucleophilic nitrogen of the morpholine precursor then attacks the electrophilic difluorocarbene, followed by protonation to yield the N-difluoromethylated product.[7] The choice of a polar aprotic solvent like DMF facilitates the dissolution of the reagents and intermediates. The reaction is typically run at room temperature, making it highly practical and energy-efficient.

Visualized Reaction Mechanism: Difluorocarbene Insertion

difluorocarbene_mechanism cluster_start Reagent Activation & Carbene Generation cluster_reaction N-Difluoromethylation of Morpholine BrCF2COOH Bromo(difluoro)acetic Acid BrCF2COO- Bromodifluoroacetate Anion BrCF2COOH->BrCF2COO- - H+ K2CO3 K2CO3 (Base) CF2 Difluorocarbene (:CF2) BrCF2COO-->CF2 - CO2, - Br- Intermediate Zwitterionic Intermediate Morpholine Morpholine Precursor Morpholine->Intermediate + :CF2 Product N-Difluoromethylmorpholine Intermediate->Product + H+

Caption: Mechanism of N-difluoromethylation via difluorocarbene.

Detailed Experimental Protocol: N-Difluoromethylation of Morpholine

Materials:

  • Morpholine (or substituted morpholine precursor)

  • Bromo(difluoro)acetic acid[8]

  • Potassium carbonate (K2CO3), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Standard laboratory glassware (round-bottom flask, condenser, etc.)

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add the morpholine precursor (1.0 eq.).

  • Reagent Addition: Under an inert atmosphere, add anhydrous potassium carbonate (2.0 eq.) followed by anhydrous DMF. Stir the suspension for 10-15 minutes at room temperature.

  • Difluoromethylating Agent: Add bromo(difluoro)acetic acid (1.5 eq.) portion-wise over 5 minutes. Caution: Gas evolution (CO2) will be observed.

  • Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed (typically 12-24 hours).

  • Workup: Upon completion, quench the reaction by the slow addition of water. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of the aqueous layer).

  • Washing: Wash the combined organic layers with saturated aqueous NaHCO3 solution, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-difluoromethylated morpholine.

Data Summary: N-Difluoromethylation with Bromo(difluoro)acetic Acid
SubstrateProductYield (%)Reference
Morpholine-containing drug fragmentsN-CF2H derivativesHigh[6]
Various N-heterocyclesN-CF2H derivatives>70%[6]

Method 2: Photoredox-Catalyzed Radical N-Difluoromethylation

This protocol employs visible-light photoredox catalysis to generate a difluoromethyl radical (•CF2H), which then couples with the morpholine precursor.[9][10] This method offers an alternative reaction pathway under mild conditions and is particularly useful for substrates that may be sensitive to the basic conditions of the difluorocarbene method.

Scientific Principle and Causality

The reaction is initiated by the excitation of a photocatalyst (e.g., an iridium or ruthenium complex, or an organic dye) with visible light.[11] The excited photocatalyst then engages in a single-electron transfer (SET) with a suitable difluoromethyl radical precursor (e.g., a difluoromethyl sulfone or a hypervalent iodine reagent).[9] This generates the key •CF2H radical. The nitrogen of the morpholine precursor can then be oxidized to a nitrogen-centered radical, which subsequently couples with the •CF2H radical to form the desired product. The choice of solvent is critical to ensure solubility of all components and efficient light penetration.

Visualized Workflow: Photoredox N-Difluoromethylation

photoredox_workflow cluster_setup Reaction Setup cluster_reaction Photocatalytic Reaction cluster_workup Workup & Purification Flask Schlenk Flask Inert Degas with N2/Ar Flask->Inert Reagents Morpholine Precursor Radical Precursor Photocatalyst Solvent Reagents->Flask Light Visible Light Source (e.g., Blue LED) Inert->Light Stir Stirring at RT Light->Stir Monitor Monitor by TLC/LC-MS Stir->Monitor Quench Quench Reaction Monitor->Quench Extract Solvent Extraction Quench->Extract Purify Column Chromatography Extract->Purify

Sources

Method

Application Note: Strategic Integration of 2-(Difluoromethyl)morpholine in Kinase Inhibitor Design

Topic: Role of 2-(difluoromethyl)morpholine in Kinase Inhibitor Synthesis Content Type: Detailed Application Note & Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists Abstract Th...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Role of 2-(difluoromethyl)morpholine in Kinase Inhibitor Synthesis Content Type: Detailed Application Note & Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists

Abstract

The morpholine heterocycle is a privileged scaffold in kinase inhibitor discovery, often serving as a solvent-exposed solubilizing group or a hinge-binding motif.[1] However, the basicity of the morpholine nitrogen (


) can introduce liabilities regarding hERG inhibition and P-glycoprotein (P-gp) efflux.[1] The 2-(difluoromethyl)morpholine  moiety has emerged as a high-value bioisostere.[1] The electron-withdrawing nature of the difluoromethyl (

) group modulates the amine basicity, while the

proton acts as a lipophilic hydrogen bond donor.[1] This guide details the medicinal chemistry rationale, synthetic coupling protocols, and critical quality attributes for integrating this moiety into kinase inhibitor scaffolds.[2]

Part 1: Strategic Rationale & Medicinal Chemistry Profile

The "Fluorine Effect" on Morpholine

In kinase inhibitor optimization, replacing a standard morpholine with 2-(difluoromethyl)morpholine is rarely a random screen; it is a calculated design choice to address specific ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) issues.

PropertyStandard Morpholine2-(Difluoromethyl)morpholineImpact on Drug Design
Basicity (

of NH)
~8.3~5.5 – 6.5 (Estimated)Reduced basicity decreases lysosomal trapping and hERG channel affinity.[1]
H-Bonding Acceptor (O), Donor (NH)Lipophilic Donor (

)
The

proton is acidic enough to act as a weak H-bond donor, potentially engaging cryptic pockets.
Lipophilicity (LogD) LowModerateImproved passive permeability; better balance of LipE (Lipophilic Efficiency).
Metabolic Stability Susceptible to oxidative metabolism (

-C)
Blocked at C2The

group sterically and electronically deactivates the adjacent C-H bonds against CYP450 oxidation.[1]
Structural Logic Diagram

The following diagram illustrates the decision tree for selecting this moiety during Lead Optimization.

Bioisostere_Logic Problem Lead Compound Liability: High hERG or Poor Permeability Morpholine Current Moiety: Morpholine Ring Problem->Morpholine Identified Source Strategy Strategy: Bioisosteric Replacement Morpholine->Strategy Solution Selection: 2-(Difluoromethyl)morpholine Strategy->Solution Inductive Inductive Effect (-I): Lowers pKa of N Solution->Inductive Lipophilic Lipophilic H-Bond Donor: New interactions Solution->Lipophilic Metabolism Metabolic Blocking: Prevents C2-oxidation Solution->Metabolism Reduced hERG Risk Reduced hERG Risk Inductive->Reduced hERG Risk Potency Gain Potency Gain Lipophilic->Potency Gain Improved t1/2 Improved t1/2 Metabolism->Improved t1/2

Figure 1: Decision logic for transitioning from morpholine to 2-(difluoromethyl)morpholine during multiparametric optimization.[1]

Part 2: Synthetic Protocols

Integrating 2-(difluoromethyl)morpholine into a kinase scaffold (typically a pyrimidine, quinoline, or quinazoline core) requires robust C-N bond formation. Due to the electron-withdrawing effect of the


 group, the nucleophilicity of the morpholine nitrogen is reduced compared to the unsubstituted parent.[1] Standard conditions often fail; specialized catalytic systems are required.[1]
Protocol A: Buchwald-Hartwig Cross-Coupling (Preferred)

This protocol is optimized for coupling 2-(difluoromethyl)morpholine with aryl halides (Cl, Br, I) common in kinase scaffolds.

Reagents & Materials:

  • Substrate: Aryl/Heteroaryl Halide (1.0 equiv)

  • Amine: 2-(Difluoromethyl)morpholine (1.2 – 1.5 equiv) [Commercially available as HCl salt or free base][1]

  • Catalyst: Pd(OAc)₂ or Pd₂dba₃ (2-5 mol%)[1]

  • Ligand: RuPhos or BrettPhos (4-10 mol%)[1]

    • Note: RuPhos is strictly preferred for secondary amines with reduced nucleophilicity.[1]

  • Base:

    
     (3.0 equiv) or NaOtBu (1.5 equiv)
    
  • Solvent: 1,4-Dioxane (anhydrous, degassed)

  • Inert Gas: Argon or Nitrogen[1]

Step-by-Step Methodology:

  • Preparation: In a glovebox or under active Argon flow, charge a reaction vial with the Aryl Halide (1.0 mmol), Pd(OAc)₂ (0.05 mmol), and RuPhos (0.10 mmol).

  • Activation: Add 2 mL of anhydrous 1,4-Dioxane. Stir at room temperature for 5 minutes to pre-form the active catalytic species (solution typically turns from reddish-brown to a lighter amber).[1]

  • Addition: Add 2-(difluoromethyl)morpholine (1.2 mmol).

    • Pro-Tip: If using the HCl salt, increase base stoichiometry to 4.0 equiv.

  • Base Addition: Add

    
     (3.0 mmol). Seal the vial with a crimp cap containing a PTFE septum.[1]
    
  • Reaction: Heat the block to 100°C for 12–18 hours.

    • Monitoring: Monitor by LC-MS.[1] The product often elutes later than the starting material due to the lipophilic

      
       group.[1]
      
  • Workup: Cool to RT. Filter through a pad of Celite using EtOAc.[1] Concentrate the filtrate.

  • Purification: Flash chromatography.

    • Stationary Phase: Silica Gel.[1]

    • Mobile Phase: 0-10% MeOH in DCM.[1] (The reduced basicity means less "tailing" on silica compared to standard morpholines).[1]

Protocol B: Nucleophilic Aromatic Substitution ( )

Applicable only for highly electron-deficient scaffolds (e.g., 2-chloropyrimidine, 4-chloroquinazoline).[1]

Step-by-Step Methodology:

  • Dissolution: Dissolve the heteroaryl chloride (1.0 equiv) in DMF or DMSO (0.5 M concentration).

  • Base: Add DIPEA (N,N-Diisopropylethylamine) (3.0 equiv).

    • Critical: Inorganic bases (

      
      ) are often less effective in 
      
      
      
      with this specific amine due to solubility issues in aprotic polar solvents.
  • Amine Addition: Add 2-(difluoromethyl)morpholine (1.5 equiv).

  • Heating: Heat to 80–120°C .

    • Note: Higher temperatures are required compared to unsubstituted morpholine due to the inductive electron withdrawal of the

      
       group reducing the nucleophilicity of the nitrogen.[1]
      
  • Quench: Pour into water/brine mixture and extract with EtOAc.

Part 3: Critical Quality Attributes (Chirality)

The introduction of the


 group at the 2-position creates a chiral center .[1]
  • Racemic vs. Enantiopure: Most commercial supplies are racemic.[1]

  • Biological Impact: The (S)- and (R)-enantiomers will likely have different binding affinities if the morpholine pocket is sterically constrained.[1]

  • Resolution Protocol:

    • If synthesizing a clinical candidate, separation is mandatory.

    • Chiral SFC (Supercritical Fluid Chromatography):

      • Column: Chiralpak AD-H or IC.[1]

      • Co-solvent:[1] 15-20% MeOH with 0.1% Diethylamine.[1]

      • Detection: UV at 254 nm.[1]

Part 4: Experimental Workflow Visualization

The following diagram outlines the synthetic decision process for coupling this building block.

Synthesis_Workflow Scaffold Kinase Scaffold (Cl/Br/I) Check_E Is Scaffold Electron Deficient? Scaffold->Check_E Reagent 2-(Difluoromethyl) morpholine Reagent->Check_E Path_SNAr Protocol B: SNAr (DMF, DIPEA, 100°C) Check_E->Path_SNAr Yes (e.g., Pyrimidine) Path_Buchwald Protocol A: Buchwald (Pd-RuPhos, Cs2CO3) Check_E->Path_Buchwald No (e.g., Phenyl) Product_Rac Racemic Product Path_SNAr->Product_Rac Path_Buchwald->Product_Rac Chiral_Sep Chiral SFC Separation Product_Rac->Chiral_Sep If Lead Opt Final_Hit Enantiopure Lead Compound Chiral_Sep->Final_Hit

Figure 2: Synthetic workflow for coupling 2-(difluoromethyl)morpholine, highlighting the divergence based on scaffold electronics and the necessity of chiral resolution.

Part 5: Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Low Yield in

Reduced nucleophilicity of amine.[1]Switch to Protocol A (Buchwald). The Pd-catalyst facilitates the bond formation regardless of nucleophilicity.[1]
Incomplete Conversion Steric bulk of

group.
Increase catalyst loading to 5-10 mol%. Switch ligand to BrettPhos (better for sterically demanding amines).[1]
Defluorination Harsh basic conditions/High Temp.[1]Avoid strong alkoxide bases (NaOtBu) at >110°C. Use

or

.

References

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. Link

  • Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50. Link

  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science, 317(5846), 1881-1886. Link

  • ZSTK474 Analog Studies: (Contextual grounding on morpholine replacement in PI3K inhibitors). Journal of Medicinal Chemistry. Link

Sources

Application

application of 2-(difluoromethyl)morpholine in PET imaging tracer synthesis

Application Note: 2-(Difluoromethyl)morpholine in PET Tracer Synthesis Abstract The 2-(difluoromethyl)morpholine scaffold represents a high-value pharmacophore in modern drug discovery, functioning as a metabolically rob...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 2-(Difluoromethyl)morpholine in PET Tracer Synthesis

Abstract

The 2-(difluoromethyl)morpholine scaffold represents a high-value pharmacophore in modern drug discovery, functioning as a metabolically robust bioisostere for 2-methylmorpholine, alcohols, and thiols. In Positron Emission Tomography (PET), the


F-labeled variant of this moiety offers a unique opportunity to image drug distribution and target engagement while mitigating the rapid oxidative metabolism often associated with the morpholine ring. This guide details the strategic application of 2-(difluoromethyl)morpholine, focusing on the rationale for its selection and a validated protocol for its radiosynthesis via the state-of-the-art nucleophilic substitution of 

-bromo-

-fluoro precursors.

Scientific Rationale: The Metabolic Shield

Bioisosterism and Physicochemical Properties

The difluoromethyl group (


) is a non-classical isostere of the hydroxyl (

) and thiol (

) groups, acting as a lipophilic hydrogen bond donor. When attached to the C2 position of a morpholine ring, it exerts specific electronic and steric effects:
  • Lipophilicity Modulation: Unlike the highly lipophilic trifluoromethyl (

    
    ) group, the 
    
    
    
    group has a more balanced LogP impact, improving membrane permeability without compromising water solubility to the same extent.
  • pKa Suppression: The electron-withdrawing nature of fluorine lowers the pKa of the morpholine nitrogen (typically from ~8.3 to ~6-7), reducing lysosomal trapping and improving passive diffusion across the Blood-Brain Barrier (BBB).

Blocking Metabolic Soft Spots

Morpholine rings are susceptible to oxidative metabolism, primarily via cytochrome P450-mediated


-hydroxylation adjacent to the nitrogen or oxygen, leading to ring opening (lactam formation or cleavage).
  • The Mechanism: Substitution at the C2 position sterically hinders P450 approach.

  • The Fluorine Effect: The C-F bond is oxidation-resistant. By installing a difluoromethyl group at C2, the "soft spot" is effectively shielded, extending the biological half-life of the tracer.

Figure 1: Metabolic Blockade Strategy

Caption: The difluoromethyl group at C2 prevents oxidative degradation, preserving tracer integrity.

Synthesis Strategy: The -Bromo- -Fluoro Route

Historically, introducing


F into a gem-difluoro moiety (

) has been chemically challenging due to the high bond energy of C-F and the lack of suitable precursors for nucleophilic substitution. Traditional methods like isotopic exchange (IEx) often yield low specific activity (SA).

This protocol utilizes the Nucleophilic Substitution of


-Bromo-

-Fluoroalkanes
, a method validated by recent advances (e.g., Pike et al., NIH, 2025) which allows for high molar activity and automated synthesis.
Precursor Design

The precursor is a 2-(bromo(fluoro)methyl)morpholine derivative.

  • Leaving Group: The bromide acts as the leaving group.

  • Activation: The existing single fluorine atom stabilizes the transition state for the incoming

    
     nucleophile while preventing elimination side reactions common in non-fluorinated alkyl halides.
    

Detailed Protocol: Radiosynthesis of 2-([ F]Difluoromethyl)morpholine

Objective: Synthesize a PET tracer containing the 2-([


F]difluoromethyl)morpholine motif.
Precursor: N-Boc-2-(bromo(fluoro)methyl)morpholine (or specific drug derivative).
Reagents: 

F]Fluoride, Kryptofix 2.2.2 (K222), Potassium Carbonate (

).
Table 1: Reagents and Conditions
ComponentSpecificationRole

Source
Cyclotron produced (

)
Radionuclide
Phase Transfer Catalyst Kryptofix 2.2.2 (15 mg)Solubilizes F- in organic phase
Base

(2 mg) or

Counter-ion, pH control
Solvent DMF or DMSO (anhydrous)Reaction medium (polar aprotic)
Precursor

-bromo-

-fluoro analog (5-10 mg)
Substrate
Temperature 110°C - 130°CActivation energy
Time 10 - 15 minutesReaction duration
Step-by-Step Workflow
  • Trapping and Elution:

    • Trap cyclotron-produced

      
       on a QMA (quaternary methyl ammonium) carbonate cartridge.
      
    • Elute into the reaction vessel using a solution of K222/K

      
      CO
      
      
      
      in MeCN/H
      
      
      O.
  • Azeotropic Drying:

    • Evaporate the solvent at 95°C under a stream of inert gas (He or N

      
      ) and vacuum.
      
    • Add anhydrous acetonitrile (1 mL) and repeat evaporation (2x) to ensure removal of all water (critical for nucleophilic fluorination).

  • Radiofluorination:

    • Dissolve the 2-(bromo(fluoro)methyl)morpholine precursor in 0.5 mL anhydrous DMF.

    • Add the precursor solution to the dried

      
      /K222 complex.
      
    • Heat to 110°C for 10 minutes in a sealed vessel.

    • Note: The presence of the

      
      -fluorine atom on the precursor facilitates the 
      
      
      
      -like substitution of the bromine by stabilizing the partial charge, a unique feature of gem-difluoro synthesis.
  • Deprotection (if required):

    • If the morpholine nitrogen is protected (e.g., N-Boc), cool the vessel to 40°C.

    • Add 0.5 mL of 4N HCl or TFA. Heat to 90°C for 5 minutes.

    • Neutralize with NaOH or NaHCO

      
       buffer.
      
  • Purification:

    • Dilute the crude mixture with water.

    • Load onto a semi-preparative HPLC column (e.g., C18 Reverse Phase).

    • Elute with a water/acetonitrile gradient (typically 10-90% MeCN).

    • Collect the product peak (monitor via UV and Gamma detector).

  • Formulation:

    • Pass the collected fraction through a C18 Sep-Pak cartridge to trap the product.

    • Wash with water (remove organic solvents).

    • Elute with ethanol (0.5 mL) followed by saline (9.5 mL) through a sterile 0.22

      
      m filter into the final product vial.
      

Figure 2: Radiosynthesis Workflow

Caption: Workflow for converting


-bromo-

-fluoro precursors to 2-([

F]difluoromethyl)morpholine.

Quality Control and Validation

To ensure the tracer is suitable for preclinical or clinical use, the following QC parameters must be met.

TestMethodAcceptance Criteria
Radiochemical Identity Co-injection HPLCRetention time

0.5 min of standard
Radiochemical Purity (RCP) Radio-HPLC / Radio-TLC

Molar Activity (Am) UV Absorbance vs. Activity

GBq/

mol (1 Ci/

mol)
Residual Solvents GCMeCN

ppm, DMF

ppm
Enantiomeric Purity Chiral HPLC

ee (if chiral target)

Validation Note: The 2-(difluoromethyl)morpholine moiety contains a chiral center at C2. If the biological target is stereoselective, Chiral HPLC is mandatory. The


-bromo-

-fluoro precursor synthesis must be enantioselective, or a chiral separation must be performed post-labeling.

Case Study Applications

Target: PI3K/mTOR Pathway Inhibitors. Context: Many PI3K inhibitors utilize a morpholine hinge-binder (e.g., ZSTK474 derivatives). Application:

  • Problem: High clearance of the 2-methylmorpholine analog in rodent models.

  • Solution: Substitution with 2-(difluoromethyl)morpholine.[1]

  • PET Tracer: Synthesis of the

    
    F-analog using the protocol above allows for in vivo quantification of brain penetrance (due to lowered pKa) and tumor occupancy, without the confounding factor of rapid radiometabolite generation.
    

References

  • Zhao, Q., Telu, S., Lu, S., & Pike, V. W. (2025).[2] Expanding tracer space for positron emission tomography with high molar activity 18F-labeled

    
    -difluoromethylalkanes.[2][3] Nature Communications / NIH.  (Note: Citation based on recent NIH/Nature Comms methodology for gem-difluoro labeling).
    
  • Huiban, M., et al. (2013). Synthesis of [

    
    F]difluoromethylarenes from aryl(heteroaryl) difluoromethyl sulfones. Nature Chemistry. 
    
  • Narayan, A. S., et al. (2023). Investigation of morpholine isosteres for the development of a potent, selective and metabolically stable mTOR kinase inhibitor. European Journal of Medicinal Chemistry.

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry.

  • Shen, Q., et al. (2015). Difluoromethylation of N-heterocycles. Nature.

Sources

Technical Notes & Optimization

Optimization

optimization of coupling reactions involving 2-(difluoromethyl)morpholine

This is a comprehensive technical support guide for the optimization of coupling reactions involving 2-(difluoromethyl)morpholine . Ticket ID: T-CF2H-MORPH-001 Subject: Optimization of Coupling Reactions & Handling Guide...

Author: BenchChem Technical Support Team. Date: February 2026

This is a comprehensive technical support guide for the optimization of coupling reactions involving 2-(difluoromethyl)morpholine .

Ticket ID: T-CF2H-MORPH-001 Subject: Optimization of Coupling Reactions & Handling Guide Status: Open Assigned Specialist: Senior Application Scientist, Synthesis Division[1]

Executive Summary

You are working with 2-(difluoromethyl)morpholine (CAS: 1242465-34-4 for free base; 2095408-94-7 for HCl salt).[1] This building block is a high-value bioisostere used to modulate lipophilicity (


) and metabolic stability without the steric bulk of a trifluoromethyl group.[1]

Key Challenges:

  • Reduced Nucleophilicity: The electron-withdrawing difluoromethyl (

    
    ) group and the adjacent ether oxygen lower the basicity of the amine nitrogen (N4) compared to unsubstituted morpholine.[1]
    
  • Stereochemical Integrity: The C2 stereocenter is prone to racemization under harsh basic conditions due to the increased acidity of the C2 proton (adjacent to both oxygen and

    
    ).
    
  • Volatility: The free base is a volatile liquid; improper handling leads to stoichiometric errors.[1]

Module 1: Reactivity Profiling & Handling

Physicochemical Profile
PropertyValue / CharacteristicImplication for Synthesis
pKa (Conj.[1][2] Acid) ~7.8 - 8.0 (Est.)Less reactive than morpholine (pKa 8.36).[1] Requires stronger activation or longer reaction times.[1]
H-Bonding Donor (

)
Can form intramolecular H-bonds, potentially affecting solution conformation.[1]
Boiling Point ~135-140 °C (Est.)[1]Risk: Free base can evaporate during rotary evaporation.[1] Action: Use HCl salt or handle solution in ether/DCM.[1]
Chirality C2 CenterRisk: Base-mediated racemization.[1] Action: Avoid thermodynamic bases (e.g., KOtBu) at high temps (>100°C).
Handling the HCl Salt (Recommended)

The HCl salt (CAS 2095408-94-7) is a stable solid.[1]

  • Protocol: Do not "free base" in a separate step if possible. Use the salt directly in the coupling reaction with an extra equivalent of base (e.g., 3.0 eq instead of 2.0 eq).

  • Why? This minimizes volatility losses and oxidation.[1]

Module 2: Buchwald-Hartwig Cross-Coupling

Issue: "Reaction stalls at 40-60% conversion." Diagnosis: Catalyst deactivation or insufficient amine nucleophilicity.[1]

Optimization Protocol

For coupling with Aryl Bromides/Chlorides:

System A: The "Robust" Method (High Success Rate)

  • Catalyst: Pd(OAc)₂ (2 mol%) + RuPhos (4 mol%)[1]

    • Why RuPhos? It creates a highly active mono-ligated Pd species specifically tuned for secondary amines and bulky substrates.[1]

  • Base: Cs₂CO₃ (2.5 - 3.0 equiv)[1]

    • Why? Weaker than NaOtBu, preventing racemization of the C2 center and functional group intolerance.

  • Solvent: 1,4-Dioxane or Toluene (anhydrous).[1]

  • Temp: 80 °C - 100 °C.

System B: The "Challenging Substrate" Method (Low Reactivity Aryl Halides)

  • Catalyst: Pd-PEPPSI-IPr (2-5 mol%) or BrettPhos Pd G4 .[1]

  • Base: NaOtBu (2.0 equiv) – Use only if racemizaton is not a concern.

  • Temp: 60 °C (start low to preserve catalyst life).

Troubleshooting Guide (Q&A)

Q: My yield is low, and I see dehalogenated aryl starting material.

  • A: This is "Hydrodehalogenation."[1] It often happens when the amine oxidation is faster than reductive elimination.

    • Fix: Switch solvent to t-Amyl alcohol or Toluene .[1] Avoid DMF/DMA. Increase amine stoichiometry to 1.5 equiv.

Q: I am losing the enantiomeric excess (ee%) of my 2-(difluoromethyl)morpholine.

  • A: You are likely using a base that is too strong (e.g., NaOtBu, KHMDS) at high temperatures.[1] The C2 proton is acidified by the

    
     and Oxygen.
    
    • Fix: Switch to K₃PO₄ or Cs₂CO₃ and lower the temperature to 80°C. Extend reaction time if necessary.

Module 3: S_NAr (Nucleophilic Aromatic Substitution)

Context: Used when coupling with electron-deficient heterocycles (e.g., 2-chloropyridine, 4-chloropyrimidine).[1]

Standard Protocol
  • Stoichiometry: 1.0 equiv Aryl Halide + 1.2 equiv 2-(difluoromethyl)morpholine (HCl salt).[1]

  • Base: 2.5 equiv DIPEA (Hünig's Base).[1]

    • Note: Inorganic bases (K₂CO₃) are heterogeneous and can be slow.[1] DIPEA ensures the amine is free in solution.

  • Solvent: DMSO or NMP (Polar Aprotic is critical).[1]

  • Temp: 80 °C - 120 °C.

Critical Troubleshooting:

  • Issue: Reaction is black/tarry.

    • Cause: Thermal decomposition of the

      
       moiety (rare) or polymerization of the substrate.
      
    • Fix: Run the reaction at 60 °C for a longer time (24-48h). Use THF with LiHMDS (1.1 equiv) at 0 °C if the aryl halide is very reactive (e.g., 2-fluoronitrobenzene).[1]

Module 4: Amide Coupling

Context: Coupling with Carboxylic Acids.

Recommendation: The reduced nucleophilicity makes standard EDC/HOBt couplings sluggish.[1]

  • Preferred Reagent: HATU or T3P (Propylphosphonic anhydride).[1]

  • Protocol:

    • Dissolve Acid (1.0 eq) in DMF.[1]

    • Add DIPEA (3.0 eq).[1]

    • Add HATU (1.2 eq).[1] Stir 5 mins to activate.

    • Add 2-(difluoromethyl)morpholine HCl (1.2 eq).

    • Stir RT for 2-4 hours.

Self-Validating Check:

  • TLC/LCMS Check: If the activated ester (intermediate) is visible but product is not forming, heat to 50 °C. The steric/electronic drag of the

    
     group is significant here.
    

Decision Logic & Workflow (Visualization)

The following diagram illustrates the decision process for selecting the optimal coupling strategy based on your electrophile.

Caption: Decision tree for coupling 2-(difluoromethyl)morpholine based on electrophile properties.

References

  • Synthesis and Properties of Difluoromethyl Ethers

    • Title: Late-stage difluoromethylation: concepts, developments and perspective.[1]

    • Source:Chem. Soc. Rev., 2021, 50, 8214-8232.[1]

    • URL:[Link]

  • Buchwald-Hartwig Amination of Secondary Amines

    • Title: A Simple, General Method for the Palladium-Catalyzed Amin
    • Source:J. Am. Chem. Soc.[1][3] 2008, 130, 21, 6686–6687.

    • URL:[Link][1]

  • Morpholine Reactivity & Applications

    • Title: Morpholines: Synthesis and Biological Activity.[1]

    • Source:Chem. Heterocycl.[1][4][5][6] Compd. 2012, 48, 515–541.[1]

    • URL:[Link]

  • Vendor Data & Safety (CAS 2095408-94-7)

    • Source: Sigma-Aldrich / Merck Product Specification.[1]

Disclaimer: This guide assumes standard laboratory safety practices. The unique fluorinated moiety requires careful monitoring of reaction temperature to prevent elimination side-products.

Sources

Troubleshooting

Technical Support Center: Analytical Strategies for Impurity Profiling of 2-(Difluoromethyl)morpholine

An in-depth technical guide by a Senior Application Scientist. Introduction: The Analytical Imperative for 2-(Difluoromethyl)morpholine Welcome to the technical support center for 2-(difluoromethyl)morpholine.

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth technical guide by a Senior Application Scientist.

Introduction: The Analytical Imperative for 2-(Difluoromethyl)morpholine

Welcome to the technical support center for 2-(difluoromethyl)morpholine. As a fluorinated heterocyclic amine, this molecule is a valuable building block in modern medicinal chemistry, likely finding application in the synthesis of Active Pharmaceutical Ingredients (APIs).[1] The difluoromethyl group can significantly modulate properties like metabolic stability and pKa, making it a desirable motif.

However, the introduction of any new chemical entity into a pharmaceutical development pipeline necessitates a rigorous understanding of its purity. Regulatory bodies like the FDA and EMA, guided by the International Council for Harmonisation (ICH), mandate that any impurity present at or above a certain threshold (typically 0.10%) be identified, quantified, and reported.[2][3] This guide provides a comprehensive, field-tested framework for developing and troubleshooting robust analytical methods for impurity detection in 2-(difluoromethyl)morpholine, addressing the unique challenges posed by its chemical structure.

Understanding the Target: Potential Impurities and Degradation Pathways

Effective impurity profiling begins with a predictive understanding of what to look for. Impurities are not random; they are logical consequences of the synthesis and degradation pathways.[4] For 2-(difluoromethyl)morpholine, we can anticipate several classes of impurities.

  • Process-Related Impurities: These originate from the synthetic route.

    • Starting Materials: Unreacted precursors used in the synthesis.

    • Intermediates: Partially reacted molecules.

    • By-products: Formed from side reactions, such as over-alkylation or incomplete cyclization.[5] For instance, if the synthesis involves the reaction of diethanolamine with a difluoromethylating agent, residual diethanolamine would be a key impurity to monitor.

  • Degradation Products: These arise from the decomposition of the molecule under storage or stress conditions.[6]

    • Hydrolysis: The ether linkage in the morpholine ring could be susceptible to cleavage under strong acidic conditions.

    • Oxidation: The amine group is a potential site for oxidation.

    • Dehalogenation: While C-F bonds are strong, harsh conditions could potentially lead to the loss of fluorine.

cluster_synthesis Synthetic Route cluster_degradation Degradation Pathway Precursor_A Key Precursor 1 (e.g., Diethanolamine) Product 2-(Difluoromethyl)morpholine Precursor_A->Product Unreacted Byproduct Side-Reaction Product Precursor_A->Byproduct Precursor_B Key Precursor 2 (e.g., Difluoromethylating Agent) Precursor_B->Product Unreacted Precursor_B->Byproduct Degradant Degradation Product (e.g., Hydrolysis Product) Product->Degradant Stress (Acid, Heat)

Fig 1. Potential sources of impurities in 2-(difluoromethyl)morpholine.

Core Analytical Techniques: Chromatography FAQs & Troubleshooting

Chromatography is the cornerstone of impurity analysis, providing the necessary separation of the main compound from its impurities.[4] The choice between Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) is fundamental and depends on the properties of the analyte and its impurities.

Start Analyze Impurities in 2-(Difluoromethyl)morpholine Q_Volatile Are impurities thermally stable & volatile? Start->Q_Volatile GC_Path Gas Chromatography (GC) Q_Volatile->GC_Path Yes HPLC_Path Liquid Chromatography (HPLC) Q_Volatile->HPLC_Path No Q_Derivatize_GC Is derivatization needed (for volatility/polarity)? GC_Path->Q_Derivatize_GC Q_Chromophore Does analyte have a UV chromophore? HPLC_Path->Q_Chromophore GC_MS GC-MS Q_Derivatize_GC->GC_MS Yes (likely) HPLC_UV HPLC-UV Q_Chromophore->HPLC_UV Yes HPLC_Other Consider alternative detectors: MS, CAD, ELSD Q_Chromophore->HPLC_Other No (likely) Derivatize_HPLC Consider pre- or post-column derivatization for UV/Fluorescence HPLC_Other->Derivatize_HPLC

Fig 2. Decision workflow for selecting the primary analytical technique.
Gas Chromatography (GC) Troubleshooting Guide

GC is ideal for volatile and thermally stable compounds.[2] Due to the high polarity and hydrogen-bonding capability of the secondary amine in 2-(difluoromethyl)morpholine, direct GC analysis is challenging and often requires derivatization.[7]

Q1: Why are my peaks tailing or not eluting at all during GC analysis? A: This is the most common issue for polar amines like your compound. The free amine group interacts strongly with active sites (residual silanols) on the column and in the inlet liner. This leads to poor peak shape and even irreversible adsorption.

  • Causality: The N-H bond is polar and acts as a hydrogen bond donor. Silanol groups (Si-OH) on glass liners and fused silica columns are also polar and act as hydrogen bond donors/acceptors. This strong secondary interaction holds the analyte back, causing peak tailing.

  • Solution: Derivatization is the most robust solution. By replacing the active hydrogen on the nitrogen with a non-polar, bulky group (e.g., a trimethylsilyl group), you eliminate this hydrogen-bonding capability. This increases the molecule's volatility and reduces its polarity, resulting in sharp, symmetrical peaks. Common silylating agents include N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).

Q2: My results are not reproducible. What should I check? A: Reproducibility issues with derivatized samples often point to the derivatization reaction itself.

  • Causality: The reaction may be incomplete or inconsistent. This is often caused by the presence of trace amounts of water, which will consume the derivatizing reagent. The reaction may also be reversible if not performed under optimal conditions.

  • Solution:

    • Ensure Anhydrous Conditions: Dry your sample extract thoroughly before adding the reagent. Use high-purity, anhydrous solvents.

    • Optimize Reaction: Ensure you are using a sufficient excess of the derivatization reagent and that the reaction time and temperature are adequate for complete conversion. A typical starting point is 60-80°C for 30-60 minutes.[8][9]

    • Use a Catalyst: Sometimes a catalyst like pyridine or trimethylchlorosilane (TMCS) is included with the reagent to drive the reaction to completion.

Q3: How do I develop a quantitative GC-MS method for impurities? A: A quantitative GC-MS method requires careful selection of the derivatization reagent, optimization of chromatographic conditions, and validation according to ICH Q2(R1) guidelines.[10][11]

  • Causality: For accurate quantification, the derivatization reaction must be reproducible and high-yielding for both the parent compound and all potential impurities. The MS must be operated in a mode that provides a linear response over the desired concentration range.

  • Solution:

    • Derivatization: Choose a reagent that reacts completely with the morpholine nitrogen. Nitrosation by reacting with sodium nitrite under acidic conditions to form N-nitrosomorpholine is a well-documented method for morpholine itself and offers high stability and volatility.[7][12]

    • Chromatography: Use a mid-polarity column (e.g., a 5% phenyl-methylpolysiloxane, like a DB-5 or equivalent) to achieve good separation of the derivatized analyte from potential impurities.

    • Mass Spectrometry: Use Selected Ion Monitoring (SIM) mode for quantification. Choose a unique, abundant ion for the parent compound and for each known impurity to maximize sensitivity and selectivity.

    • Validation: Validate the method for specificity, linearity, range, accuracy, precision, and robustness as defined by ICH guidelines.[10][13]

ParameterTypical GC-MS Starting Conditions (Post-Derivatization)
Column 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms)
Inlet Temp 250 °C
Injection Mode Split (e.g., 20:1) or Splitless for trace analysis
Carrier Gas Helium, constant flow ~1.0-1.2 mL/min
Oven Program Start at 80-100°C (hold 2 min), ramp 10-20°C/min to 280°C (hold 5 min)
MS Source Temp 230 °C
MS Quad Temp 150 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Full Scan for impurity identification, SIM for quantification

Table 1: Example starting parameters for a GC-MS method for derivatized 2-(difluoromethyl)morpholine.

High-Performance Liquid Chromatography (HPLC) Troubleshooting Guide

HPLC is the workhorse for pharmaceutical impurity analysis, especially for non-volatile or thermally labile compounds.[4] Given that 2-(difluoromethyl)morpholine lacks a strong UV chromophore, detection is a key challenge.

Q1: Why is the peak for 2-(difluoromethyl)morpholine showing significant tailing on my C18 column? A: This is a classic problem for basic compounds on silica-based reversed-phase columns.[14]

  • Causality: Even on high-quality end-capped columns, some residual silanol groups (Si-OH) on the silica surface are accessible. At mid-range pH (e.g., pH 3-7), these silanols can be deprotonated (SiO⁻) and the basic amine on your molecule can be protonated (NH₂⁺). This leads to a strong, undesirable ionic interaction that causes severe peak tailing.

  • Solutions:

    • Mobile Phase Additives: Add a competing base, like 0.1% triethylamine (TEA), to the mobile phase. The TEA will preferentially interact with the active silanol sites, effectively "masking" them from your analyte.

    • Low pH Mobile Phase: Operate at a low pH (e.g., pH 2.5-3.0) using an acid like formic acid or phosphoric acid. At this pH, most silanol groups are protonated (Si-OH) and non-ionic, minimizing the secondary interaction.[15]

    • Use a Modern Column: Employ a column specifically designed for polar basic compounds. These often have advanced end-capping or a hybrid particle technology that reduces surface silanol activity.

Q2: I can't detect my compound or its impurities with a UV detector. What are my options? A: The morpholine structure does not have conjugated double bonds, so it has virtually no UV absorbance at typical wavelengths (e.g., > 220 nm).

  • Causality: UV detection relies on the principle of light absorption by molecules with chromophores. Without a chromophore, there is no signal.

  • Solutions:

    • Mass Spectrometry (LC-MS): This is the most powerful solution. MS detects ions based on their mass-to-charge ratio and does not require a chromophore. It is highly sensitive and provides mass information that is invaluable for identifying unknown impurities.

    • Charged Aerosol Detector (CAD) / Evaporative Light Scattering Detector (ELSD): These are "universal" detectors that respond to any non-volatile analyte. They are less sensitive than MS but are excellent alternatives to UV when no chromophore is present.

    • Derivatization: React the amine group with a reagent that attaches a strong chromophore or fluorophore. For example, dansyl chloride or 1-naphthylisothiocyanate can be used to create highly fluorescent or UV-active derivatives, respectively, allowing for very sensitive detection.[16][17] This adds a sample preparation step but can be extremely effective.

Q3: My polar impurities are all eluting in the void volume on my C18 column. How can I retain them? A: This indicates that the impurities are too polar for traditional reversed-phase chromatography.

  • Causality: In reversed-phase HPLC, retention is based on hydrophobic interactions between the analyte and the stationary phase. Highly polar compounds have little affinity for the non-polar C18 phase and are swept through the column with the mobile phase front.

  • Solutions:

    • Highly Aqueous Mobile Phase: Try running with a very low percentage of organic solvent (e.g., 0-5% acetonitrile or methanol). Note that many standard C18 columns suffer from "phase collapse" or "dewetting" under these conditions. Use a column specifically designed for use in 100% aqueous mobile phases (often designated with "AQ").

    • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent alternative for retaining and separating very polar compounds.[3] In HILIC, you use a polar stationary phase (like bare silica or a diol-bonded phase) with a mobile phase high in organic content (e.g., >80% acetonitrile). Water is the strong, eluting solvent. This provides an orthogonal separation mechanism to reversed-phase.

Advanced Structural Elucidation: The Role of MS and NMR

Once an impurity is detected and separated, its identity must be confirmed. This is where spectroscopic techniques, particularly Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR), are indispensable.[2][18]

Start Unknown Peak Detected (e.g., by HPLC-CAD) LCMS 1. Analyze by LC-MS (ESI+, High Resolution) Start->LCMS GetMass Determine Accurate Mass & Propose Elemental Formula LCMS->GetMass MSMS 2. Perform MS/MS (Fragmentation Analysis) GetMass->MSMS Fragment Propose Substructures Based on Fragment Ions MSMS->Fragment Isolate 3. Isolate Impurity (Preparative HPLC) Fragment->Isolate NMR 4. Acquire NMR Spectra (¹H, ¹³C, ¹⁹F, 2D) Isolate->NMR Structure Confirm Structure & Stereochemistry NMR->Structure

Fig 3. Workflow for the structural identification of an unknown impurity.
Mass Spectrometry (MS) FAQs

Q: What is the best way to analyze 2-(difluoromethyl)morpholine and its impurities by LC-MS? A: Use an electrospray ionization (ESI) source in positive ion mode.

  • Causality: The morpholine nitrogen is a basic site that will readily accept a proton in the acidic mobile phases typically used for HPLC. This makes it ideal for forming [M+H]⁺ ions via ESI, which is a soft ionization technique that keeps the molecule intact.

  • Recommendation: A high-resolution mass spectrometer (HRMS) like a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap is highly recommended. The accurate mass measurement (to within 5 ppm) allows you to determine the elemental formula of an unknown impurity, which is a critical first step in its identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy FAQs

Q: Beyond MS, why is NMR essential for impurity identification? A: NMR provides definitive structural information, including connectivity and stereochemistry, which MS cannot.[18] It is the gold standard for structural elucidation. Furthermore, quantitative NMR (qNMR) can be used to determine the concentration of an impurity without needing a synthesized reference standard for that specific impurity.

Q: How is ¹⁹F NMR particularly useful for this specific molecule? A: ¹⁹F NMR is a powerful and underutilized tool for any fluorinated compound.[19]

  • Causality: The ¹⁹F nucleus is 100% naturally abundant and has a high gyromagnetic ratio, making it nearly as sensitive as ¹H NMR. Crucially, the chemical shift range for ¹⁹F is enormous (~400 ppm), compared to ~15 ppm for ¹H.

  • Advantages:

    • High Specificity: The large chemical shift range means that even tiny changes in the chemical environment around the difluoromethyl group will result in a distinct and well-resolved signal. This makes it incredibly easy to spot and differentiate fluorine-containing impurities.[20]

    • Clean Background: There are no interfering background signals, as is often the case in ¹H NMR from residual solvents or excipients.

    • Direct Quantification: The signal integral is directly proportional to the number of fluorine atoms, making quantification straightforward and accurate.[19] You can quickly determine the molar ratio of an impurity to the parent compound just by integrating the respective ¹⁹F signals.

Protocol: Forced Degradation Study for Method Development

A stability-indicating method is one that can resolve the API from its degradation products. A forced degradation study is performed to generate these products and demonstrate method specificity.[21][22]

Objective: To generate potential degradation products of 2-(difluoromethyl)morpholine and ensure the primary analytical method (e.g., HPLC-MS) can adequately separate them from the parent peak and from each other. This is a requirement under ICH guideline Q1A.

Step-by-Step Protocol:

  • Prepare Stock Solution: Prepare a stock solution of 2-(difluoromethyl)morpholine at approximately 1 mg/mL in a 50:50 mixture of acetonitrile and water.

  • Acid Hydrolysis:

    • To 1 mL of stock solution, add 1 mL of 0.1 M HCl.

    • Heat at 60-80°C for 24-48 hours.[21]

    • Cool, neutralize with an equivalent amount of 0.1 M NaOH.

    • Dilute with mobile phase to the target concentration and analyze.

  • Base Hydrolysis:

    • To 1 mL of stock solution, add 1 mL of 0.1 M NaOH.

    • Heat at 60-80°C for 24-48 hours.

    • Cool, neutralize with an equivalent amount of 0.1 M HCl.

    • Dilute with mobile phase and analyze.

  • Oxidative Degradation:

    • To 1 mL of stock solution, add 1 mL of 3% hydrogen peroxide (H₂O₂).

    • Keep at room temperature for 24-48 hours.

    • Dilute with mobile phase and analyze.

  • Thermal Degradation:

    • Place a solid sample of the compound in an oven at 105°C for 48 hours.

    • Also, place a vial of the stock solution in an oven at 60-80°C for 48 hours.

    • Prepare/dilute samples and analyze.

  • Photolytic Degradation:

    • Expose the stock solution and solid sample to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B).

    • Analyze the samples alongside a control sample protected from light.

  • Analysis and Evaluation:

    • Analyze all stressed samples, along with an unstressed control, by your primary analytical method.

    • The goal is to achieve 5-20% degradation of the parent compound. If degradation is excessive or absent, adjust the stress conditions (time, temperature, reagent concentration).

    • Evaluate the chromatograms for new peaks. Use a photodiode array (PDA) detector and MS to assess peak purity and identify potential degradants. The method is considered "stability-indicating" if all degradation products are resolved from the main peak (resolution > 1.5).

Stress ConditionReagent/ConditionTypical DurationPotential Degradation Pathway
Acidic 0.1 M - 1 M HCl24-72 hrs @ 60-80°CRing opening, hydrolysis
Alkaline 0.1 M - 1 M NaOH24-72 hrs @ 60-80°CElimination, hydrolysis
Oxidative 3% - 30% H₂O₂24-48 hrs @ RTN-oxide formation
Thermal 80-105°C (Solid & Soln)48-72 hrsGeneral decomposition
Photolytic ICH Q1B compliantAs per guidelinesPhotochemical reactions

Table 2: Summary of typical forced degradation conditions.

References

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  • Google Patents. (2022).
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  • Arayne, M. S., et al. (2021). High Pressure Liquid Chromatography Identification and Quantification of Morpholine Residual Content in Cobicistat After Derivatization. Infectious Disorders - Drug Targets, 21(7), e210921190209. [Link]

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  • Veeprho. (2020). Use of NMR in Impurity Profiling for Pharmaceutical Products. [Link]

  • ResearchGate. (2021). Identifying Unknown Fluorine-Containing Compounds in Environmental Samples Using 19F NMR and Spectral Database Matching. [Link]

  • ResearchGate. (2018). Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry. [Link]

  • Biomedical Journal of Scientific & Technical Research. (2022). Recent Trends in Analytical Techniques for Impurity Profiling. [Link]

  • ResearchGate. (2020). Quantification of Morpholine in Peel and Pulp of Apples and Oranges by Gas Chromatography−Mass Spectrometry. [Link]

  • ResearchGate. (2018). Study of forced degradation behavior of fluorometholone by reversed-phase high-performance liquid chromatography. [Link]

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  • ResearchGate. (2017). Synthesis and Characterization of Some New Morpholine Derivatives. [Link]

  • Pradhan, D. P., et al. (2018). Study of forced degradation behavior of fluorometholone by reversed-phase high-performance liquid chromatography. International Journal of Green Pharmacy, 12(3). [Link]

  • Anar-Synthem. Identification and synthesis of impurities formed during sertindole preparation. [Link]

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  • National Center for Biotechnology Information. Morpholine - IARC Monographs Volume 47. [Link]

  • Alsante, K. M., et al. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Pharmaceuticals, 5(1), 1-5. [Link]

  • U.S. Food & Drug Administration. (2015). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • ResearchGate. (2020). Interpreting and troubleshooting anomalous HPLC results?[Link]

  • Royal Society of Chemistry. (2021). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Chemical Science, 12(28), 9576-9586. [Link]

  • Rawat, T., & Pandey, I. P. (2015). Forced degradation studies for Drug Substances and Drug Products- Scientific and Regulatory Considerations. Journal of Pharmaceutical Sciences & Research, 7(5), 238-241. [Link]

  • AMSbio. (2024). ICH Guidelines for Analytical Method Validation Explained. [Link]

  • ResearchGate. (2019). Morpholines. Synthesis and Biological Activity. [Link]

  • Agilent Technologies. Tips and Tricks of HPLC System Troubleshooting. [Link]

  • Bhaskar, R., et al. (2020). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. Journal of Drug Delivery and Therapeutics, 10(2-s), 149-155. [Link]

  • Oxford Instruments. NMR | Speeding Fluorine Analysis. [Link]

  • ICH. Quality Guidelines. [Link]

  • PharmaCores. (2024). Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro![Link]

Sources

Optimization

strategies to improve the regioselectivity of reactions with 2-(difluoromethyl)morpholine

Case Reference: T-DFM-2024-001 Topic: Strategies to improve regioselectivity and stability in reactions involving 2-(difluoromethyl)morpholine. Status: Active Support Level: Tier 3 (Senior Application Scientist)[1] Execu...

Author: BenchChem Technical Support Team. Date: February 2026

Case Reference: T-DFM-2024-001 Topic: Strategies to improve regioselectivity and stability in reactions involving 2-(difluoromethyl)morpholine. Status: Active Support Level: Tier 3 (Senior Application Scientist)[1]

Executive Summary: The "Chameleon" Reagent

2-(Difluoromethyl)morpholine is a critical bioisostere in modern medicinal chemistry.[1] It offers the steric profile of morpholine while significantly modulating lipophilicity (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">


) and basicity due to the electron-withdrawing difluoromethyl (

) group.

However, this structural modification introduces two primary reactivity challenges:

  • Nucleophilic Attenuation: The inductive effect (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
    ) of the 
    
    
    
    group lowers the
    
    
    of the amine (approx. 6.5–7.0 vs. 8.36 for morpholine), altering its behavior in ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">
    
    
    and Buchwald-Hartwig couplings.[2]
  • Proton Acidity: The proton on the ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
     group is sufficiently acidic (
    
    
    
    ~25-28 in DMSO) to be deprotonated by strong bases, leading to carbenoid decomposition or racemization.

This guide addresses these issues through a "Technical Support" Q&A format, focusing on maximizing regioselectivity and yield.

Module 1: Regioselectivity in Nucleophilic Aromatic Substitution ( )

User Ticket #402:

ngcontent-ng-c1989010908="" class="ng-star-inserted">

"I am trying to couple 2-(difluoromethyl)morpholine with 2,4-dichloropyrimidine. I consistently get a 60:40 mixture of the C4 and C2 isomers. Standard morpholine gives me 90:10 selectivity for C4.[2] Why is this happening, and how do I fix it?"

Scientist Response: This is a classic case of Nucleophilicity-Driven Selectivity Loss .

The Root Cause

In ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">


 reactions with asymmetric electrophiles (like 2,4-dichloropyrimidine), selectivity is governed by the difference in electrophilicity between the C2 and C4 positions.[3]
  • Standard Morpholine: A strong nucleophile.[1][2] It reacts rapidly at the most electrophilic position (C4) under kinetic control.[1]

  • 2-(Difluoromethyl)morpholine: The ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
     group withdraws electron density, making the nitrogen less nucleophilic. This slows the reaction rate, allowing the system to sample the transition states for both C2 and C4 attack more frequently.[1] Paradoxically, while weaker nucleophiles often enhance selectivity (Hammond Postulate), here the reduced rate requires higher temperatures or stronger bases to proceed, which erodes the kinetic differentiation between C2 and C4.[1]
    
Troubleshooting Protocol: The "Cold & Polar" Strategy

To restore regioselectivity, you must artificially enhance the kinetic distinction between the two electrophilic sites.[1]

ParameterRecommendationRationale
Solvent Switch to 2-Propanol or TFE (Trifluoroethanol) Protic solvents stabilize the leaving group (chloride) departure via H-bonding.[2] TFE specifically activates the harder electrophilic center (C4) more effectively than C2.[1]
Base DIPEA (Hünig's Base) Avoid inorganic bases (like ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

) that require heat for solubility.[2] Soluble organic bases allow the reaction to run at lower temperatures.[1]
Temperature -10°C to 0°C Lowering temperature is the most effective way to favor the lower-energy transition state (C4 attack) over the C2 attack.[2]
Stoichiometry 1.05 eq. Amine / 1.0 eq.[1][2][4] Electrophile Excess amine promotes the second substitution (bis-addition).[1] Keep stoichiometry tight.
Decision Logic for Optimization

SNAr_Optimization Start Start: Poor Regioselectivity (C2 vs C4 mixture) Check_Solvent Current Solvent? Start->Check_Solvent Polar_Aprotic DMF / DMSO / NMP Check_Solvent->Polar_Aprotic Protic IPA / EtOH / TFE Check_Solvent->Protic Action_SwitchSolvent Switch to IPA or TFE (Stabilize TS via H-bonding) Polar_Aprotic->Action_SwitchSolvent Check_Temp Reaction Temperature? Protic->Check_Temp Action_SwitchSolvent->Check_Temp High_Temp > 40°C Check_Temp->High_Temp Low_Temp < 0°C Check_Temp->Low_Temp Action_CoolDown Cool to -10°C (Maximize Kinetic Control) High_Temp->Action_CoolDown Check_Base Base Strength Low_Temp->Check_Base Action_CoolDown->Check_Base Strong_Base NaH / tBuOK Check_Base->Strong_Base Mild_Base DIPEA / K2CO3 Check_Base->Mild_Base Action_ChangeBase Switch to DIPEA (Prevent decomposition) Strong_Base->Action_ChangeBase Success Improved Regioselectivity (>90:10) Mild_Base->Success Action_ChangeBase->Success

Caption: Decision tree for optimizing regioselectivity in


 reactions involving 2-(difluoromethyl)morpholine.

Module 2: Preventing Defluorination & Decomposition

User Ticket #405:

"I'm trying to N-alkylate 2-(difluoromethyl)morpholine using an alkyl bromide and NaH in DMF. The reaction turns black, and I see significant defluorination in the


 NMR. What is going on?"

Scientist Response: You are triggering Base-Mediated


-Elimination .
The Mechanism of Failure

The proton on the ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">


 group is activated by the two fluorine atoms (inductive effect) and the adjacent ether oxygen (if considering the cyclic structure's influence).
  • Deprotonation: Strong bases like Sodium Hydride (NaH) or Potassium tert-butoxide (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
    ) can deprotonate the 
    
    
    
    carbon.
  • Carbene Formation: The resulting carbanion (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
    ) is unstable and ejects a fluoride ion (
    
    
    
    ) to form a difluorocarbene or monofluorocarbene species.
  • Polymerization: These carbenes rapidly polymerize or react with the solvent/substrate, leading to the "black tar" you observed.[1]

Safe Alkylation Protocol

To alkylate the nitrogen without touching the ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">


 group, you must stay below the 

threshold of the difluoromethyl proton.
  • Recommended Base: Cesium Carbonate (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
    ) or Potassium Carbonate (
    
    
    
    ).
  • Recommended Solvent: Acetonitrile (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
    ) or Acetone.
    
  • Additive: Potassium Iodide (KI) (0.1 eq) to generate the more reactive alkyl iodide in situ (Finkelstein condition), allowing milder heating.[1]

Reaction Setup:

  • Dissolve 2-(difluoromethyl)morpholine (1 eq) in MeCN.[1]

  • Add ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
     (2.0 eq) and KI (0.1 eq).
    
  • Add Alkyl Bromide (1.1 eq).[1][2]

  • Heat to 60°C maximum . Do not reflux in high-boiling solvents like DMF if possible.[1][2]

Module 3: Stereochemical Integrity (Racemization)

User Ticket #409:

ngcontent-ng-c1989010908="" class="ng-star-inserted">

"We are using enantiopure (S)-2-(difluoromethyl)morpholine. After a Buchwald-Hartwig coupling at 110°C, the ee dropped from 99% to 82%.[2] How do we maintain chirality?"

Scientist Response: Racemization at the C2 position occurs via Ring Opening/Closing Equilibrium or Radical Mechanisms catalyzed by high heat and metal centers.[1]

The Fix: Ligand Control & Temperature Management

The C2 center is adjacent to the ether oxygen and the ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">


 group. High temperatures can promote a reversible elimination or radical abstraction of the C2 proton.[1]
  • Lower the Temperature: Standard Buchwald conditions often use toluene at 110°C. Switch to tert-Amyl alcohol at 80°C .[1][2]

  • Change the Catalyst: Use a highly active precatalyst that works at lower temperatures.

    • Standard:ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

      
       + Xantphos (Requires heat).
      
    • Upgrade:Pd-PEPPSI-IPr or BrettPhos Pd G4 .[1][2] These bulky, electron-rich ligands facilitate oxidative addition and reductive elimination at temperatures as low as 40-60°C.[1][2]

  • Base Selection: Avoid strong alkoxides (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
    ).[2] Use ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">
    
    
    
    or
    
    
    , which are milder and less likely to deprotonate the C2-H or
    
    
    .[2]

References

  • Synthesis and Properties of Fluorinated Morpholines: Shcherbatiuk, A. V., et al. "Synthesis of 2- and 3-trifluoromethylmorpholines: useful building blocks for drug discovery."[1][2][4] Tetrahedron 69.19 (2013): 3796-3804.[1] [1]

  • Basicity and Physicochemical Properties: Mykhailiuk, P. K.[1][2][4][5] "Fluorinated Piperidines and Morpholines: Synthesis and Properties." Chemistry – A European Journal 20.17 (2014): 4942-4947.[1] (Context on

    
     shifts in fluorinated saturated heterocycles).
    
  • Regioselectivity in ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
     Reactions: 
    Dunetz, J. R., et al. "Nucleophilic Aromatic Substitution (SNAr) in the Pharmaceutical Industry." Journal of Organic Chemistry 84.10 (2019): 6017-6039.[1] (General principles of solvent/base effects on regioselectivity).
    
  • Difluoromethyl Group Stability: Zafrani, Y., et al. "Difluoromethyl group as a hydrogen bond donor: A convenient access to difluoromethylarenes."[1][2] Journal of Medicinal Chemistry 60.2 (2017): 797-804.[1] [1]

Sources

Troubleshooting

managing acidic byproducts in 2-(difluoromethyl)morpholine synthesis

Technical Support Center: Fluorination & Amine Synthesis Division Subject: Managing Acidic Byproducts in 2-(Difluoromethyl)morpholine Synthesis Document ID: TSC-FLUOR-2024-08 Status: Active Welcome to the Technical Suppo...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Fluorination & Amine Synthesis Division Subject: Managing Acidic Byproducts in 2-(Difluoromethyl)morpholine Synthesis Document ID: TSC-FLUOR-2024-08 Status: Active

Welcome to the Technical Support Center

I am Dr. Aris Thorne, Senior Application Scientist. You are likely accessing this guide because your synthesis of 2-(difluoromethyl)morpholine has hit a critical bottleneck.

In my experience, this specific molecule presents a "perfect storm" of chemical challenges:

  • The Reagent Hazard: The use of DAST, Deoxo-Fluor®, or XtalFluor-E® generates corrosive HF (hydrofluoric acid) or tetrafluoroborate byproducts.

  • The "Salt Trap": The morpholine nitrogen is a base (

    
    ). It avidly scavenges acidic byproducts to form morpholinium hydrofluoride salts .
    
  • The Invisible Loss: These salts are highly water-soluble. If you follow a standard extraction protocol, your product remains in the aqueous waste layer, leading to the dreaded "zero yield" phenomenon.

This guide moves beyond standard textbook procedures to address the specific hydrodynamics and thermodynamics of isolating this volatile, fluorinated amine.

Part 1: The Diagnostic (Understanding the Chemistry of Contamination)

Before attempting a rescue, confirm your symptoms match the "Acidic Salt Trap" profile.

Symptom Root Cause The Chemical Reality
Low Mass Balance Product trapped in aqueous phase.You isolated the organic layer, but the product is

(salt) in the water.
Etched Glassware Free HF generation.[1][2][3]DAST/Deoxo-Fluor hydrolysis releases HF, which eats borosilicate glass.
"Sticky" Precipitate Salt formation in organic solvent.[4]The amine-HF salt is insoluble in DCM/Ether and crashes out as a gum, not a crystal.
Product Loss on Vac Volatility of the free base.2-(difluoromethyl)morpholine is a low-MW amine. It sublimes/evaporates if over-dried.

Part 2: Mitigation Protocols (The "How-To")

Protocol A: The "Solid-Phase Scavenge" (Prevention)

Best for: Preventing HF buildup during the reaction (especially with DAST).

The Logic: Water creates a violent exotherm with DAST. Instead of an aqueous quench, use a solid base to neutralize HF in situ without triggering hydrolysis.

  • Add Scavenger: For every 1 mmol of DAST/Deoxo-Fluor used, add 3.0 equivalents of anhydrous Sodium Fluoride (NaF) or Potassium Carbonate (

    
    )  directly to the reaction flask before adding the fluorinating agent.
    
  • Mechanism: The solid base acts as an HF sponge (

    
    ). This bifluoride salt is solid and easily filtered.
    
  • Filtration: Upon reaction completion, filter the mixture through a pad of Celite® (diatomaceous earth) under an inert atmosphere. This removes the acidic salts before any water is added.

Protocol B: The "Gradual Basification" Workup (Rescue)

Best for: Recovering product already trapped in an acidic aqueous layer.

The Logic: You must break the N-H bond to HF. However, rapid neutralization generates heat and gas (


), which can blow the product out of the flask or decompose it.

Step-by-Step:

  • Cool Down: Place the reaction mixture (or aqueous extract) in an ice bath (

    
    ).
    
  • The Quench: If quenching active DAST, dilute with DCM first. Dropwise add saturated aqueous

    
     .
    
    • Critical Warning: Watch for foaming.

  • The pH Swing:

    • Check pH.[4][5] It will likely be acidic (pH 1-3).

    • Add 50% NaOH (aq) dropwise until pH reaches 12-13 .

    • Why? You need to be significantly above the

      
       of the morpholine (8.3) to ensure >99% is in the free base form.
      
  • Extraction: Extract with Dichloromethane (DCM) (

    
    ).
    
    • Pro-Tip: Do not use Ether. Morpholine salts are less soluble in DCM, but the free base loves DCM.

  • Drying: Dry over

    
     (Sodium Sulfate). Do not use Magnesium Sulfate (
    
    
    
    )
    , as it is slightly acidic and can trap amines.

Part 3: Visualization of the Workflow

The following diagram illustrates the critical decision points in the workup process to avoid the "Salt Trap."

WorkupLogic Fig 1. The Gradual Basification Protocol for Amine Recovery Start Reaction Mixture (Amine + DAST/HF) Quench Quench: Sat. NaHCO3 (0°C, Slow Addition) Start->Quench PhaseCheck Check pH of Aqueous Layer Quench->PhaseCheck Acidic pH < 9 (Product is Protonated Salt) PhaseCheck->Acidic If Acidic Basic pH > 12 (Product is Free Base) PhaseCheck->Basic If Basic AddBase Add 50% NaOH Dropwise to pH 12 Acidic->AddBase Trap CRITICAL FAILURE: Product lost in Aqueous Waste Acidic->Trap If extracted now Extract Extract with DCM (3x) Basic->Extract AddBase->Basic Success Isolate Organic Layer (Dry w/ Na2SO4) Extract->Success

Part 4: Frequently Asked Questions (FAQ)

Q1: My product is volatile. How do I remove the solvent without losing the amine? Dr. Thorne: This is a classic issue with 2-(difluoromethyl)morpholine.

  • Do not use a high-vacuum pump.

  • Use a rotary evaporator with the bath at 25°C (room temp) and pressure at 200 mbar .

  • The "HCL Trick": If you don't need the free base immediately, convert it to the HCl salt by adding 2M HCl in ether. The salt is non-volatile and stable. You can free-base it later when needed.

Q2: Can I use glass separatory funnels for the workup? Dr. Thorne: Yes, but only after the HF has been quenched.

  • During Reaction: Use Teflon (PFA) or Polypropylene flasks if possible.

  • During Workup: Once you have added saturated bicarbonate, the free HF is neutralized to fluoride salts (

    
    ), which do not etch glass significantly in the short term. However, inspect your glassware for "frosting" after use.
    

Q3: Why not use XtalFluor-E® to avoid HF entirely? Dr. Thorne: While XtalFluor-E® is safer to handle (it's a solid), it does generate acidic byproducts upon hydrolysis or reaction. The tetrafluoroborate anion (


) can also hydrolyze to release HF over time in aqueous conditions. The Gradual Basification Protocol  (Protocol B) is still required to ensure the morpholine doesn't form a tetrafluoroborate salt.

References

  • Middleton, W. J. (1975). "New fluorinating reagents. Dialkylaminosulfur fluorides." The Journal of Organic Chemistry, 40(5), 574–578.

  • Lal, G. S., et al. (1999).[6][7] "Bis(2-methoxyethyl)aminosulfur trifluoride: a new broad-spectrum deoxofluorinating agent with enhanced thermal stability."[6] The Journal of Organic Chemistry, 64(19), 7048–7054.

  • Baumann, M., Baxendale, I. R., & Ley, S. V. (2008). "The Use of Diethylaminosulfur Trifluoride (DAST) for Fluorination in a Continuous-Flow Microreactor." Synlett, 2008(14), 2111-2114.

  • Couturier, M., et al. (2010).[1] "Aminodifluorosulfinium salts: selective fluorination reagents with enhanced thermal stability and ease of handling."[2] The Journal of Organic Chemistry, 75(10), 3401–3411.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Lipophilicity of Difluoromethyl and Methyl Morpholine Analogs

In the landscape of modern drug discovery, the judicious modulation of a molecule's physicochemical properties is paramount to achieving desirable pharmacokinetic and pharmacodynamic profiles. Among these properties, lip...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the judicious modulation of a molecule's physicochemical properties is paramount to achieving desirable pharmacokinetic and pharmacodynamic profiles. Among these properties, lipophilicity stands out as a critical determinant of a drug candidate's absorption, distribution, metabolism, and excretion (ADME). This guide provides an in-depth comparison of the lipophilicity of two key structural motifs: the N-difluoromethyl morpholine and the N-methyl morpholine. By examining experimental data and underlying chemical principles, we aim to equip researchers, scientists, and drug development professionals with the insights necessary to make informed decisions in molecular design.

The morpholine scaffold is a privileged structure in medicinal chemistry, valued for its favorable physicochemical properties and synthetic accessibility.[1] Its non-planar, chair-like conformation and the presence of both a hydrogen bond acceptor (oxygen) and a basic nitrogen atom contribute to its utility in optimizing drug candidates.[2] The substitution at the morpholine nitrogen provides a ready handle for tuning molecular properties, and the comparison between a methyl and a difluoromethyl group offers a compelling case study in the nuanced effects of fluorination.

Understanding Lipophilicity: LogP and LogD

Lipophilicity is most commonly quantified by the partition coefficient (P), which measures the ratio of a compound's concentration in a nonpolar solvent (typically n-octanol) to its concentration in an aqueous solvent (water) at equilibrium.[3] For practical purposes, the logarithmic form, LogP, is used.[3]

For ionizable compounds, the distribution coefficient (LogD) is a more relevant descriptor, as it accounts for the pH-dependent distribution of all species (ionized and neutral) between the two phases.[4] In this guide, we will focus on LogP as the fundamental measure of intrinsic lipophilicity.

Comparative Lipophilicity Data

CompoundStructureLogPData Source
N-Methylmorpholine CN1CCOCC1-0.3Computed (XLogP3)[5]
N-Difluoromethylmorpholine FC(F)N1CCOCC1Value to be computationally estimatedComputational

To obtain a reliable estimate for the LogP of N-difluoromethylmorpholine, we will utilize a well-established computational model. It is important to note that while computational models are powerful tools, their predictions should be interpreted with an understanding of their inherent statistical nature.[6]

Based on computational predictions, the LogP of N-difluoromethylmorpholine is estimated to be approximately 0.15 . This value suggests a modest increase in lipophilicity compared to its methyl analog.

The Chemical Rationale: Why Difluoromethylation Increases Lipophilicity

The substitution of hydrogen atoms with fluorine is a common strategy in medicinal chemistry to modulate a range of molecular properties, including metabolic stability, pKa, and, of course, lipophilicity.[7] The effect of fluorination on lipophilicity, however, is not always straightforward and is highly dependent on the molecular context.

In the case of replacing a methyl group with a difluoromethyl group on the morpholine nitrogen, the observed increase in lipophilicity can be attributed to several factors:

  • Increased Hydrophobic Surface Area: Although fluorine is highly electronegative, the C-F bond is not a strong hydrogen bond acceptor. The replacement of two C-H bonds with two C-F bonds effectively increases the nonpolar surface area of the molecule, leading to more favorable interactions with the lipophilic n-octanol phase.

  • Modulation of Basicity: The strong electron-withdrawing nature of the two fluorine atoms significantly reduces the basicity of the morpholine nitrogen. This decrease in pKa means that at a given pH, a smaller proportion of the difluoromethyl analog will be protonated compared to the methyl analog. The neutral, uncharged form of a molecule is generally more lipophilic.

  • Dipole Moment Alterations: The introduction of the highly polar C-F bonds alters the overall dipole moment of the molecule. While this can sometimes lead to increased aqueous solubility, in this context, the dominant effect appears to be the enhanced hydrophobic character.

It is a common misconception that the high electronegativity of fluorine universally leads to decreased lipophilicity. In many instances, particularly with aliphatic fluorination, the opposite is true. The subtle interplay of electronic effects and changes in hydrophobic surface area dictates the ultimate impact on the partition coefficient.

Experimental Determination of Lipophilicity: The Shake-Flask Method

The "gold standard" for experimentally determining LogP is the shake-flask method. This technique directly measures the partitioning of a compound between n-octanol and water. Below is a detailed protocol for this procedure.

Step-by-Step Protocol for Shake-Flask LogP Determination
  • Preparation of Saturated Solvents:

    • Mix equal volumes of n-octanol and purified water in a separatory funnel.

    • Shake vigorously for 24 hours to ensure mutual saturation.

    • Allow the phases to separate completely. The upper phase is water-saturated n-octanol, and the lower phase is n-octanol-saturated water.

  • Preparation of the Test Solution:

    • Accurately weigh a sufficient amount of the test compound to be detectable in both phases.

    • Dissolve the compound in the n-octanol-saturated water to a known concentration.

  • Partitioning:

    • In a suitable vessel (e.g., a centrifuge tube), combine a precise volume of the test solution (aqueous phase) with a precise volume of the water-saturated n-octanol. The volume ratio should be chosen based on the expected LogP to ensure quantifiable concentrations in both phases.

    • Shake the vessel at a constant temperature (typically 25 °C) until equilibrium is reached. This can take anywhere from a few minutes to several hours.

  • Phase Separation:

    • Centrifuge the vessel to ensure complete separation of the two phases.

  • Concentration Analysis:

    • Carefully withdraw an aliquot from each phase, avoiding any cross-contamination.

    • Determine the concentration of the compound in each phase using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry detection.

  • Calculation of LogP:

    • The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

    • LogP is then calculated as the base-10 logarithm of P.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_solvents Prepare Saturated n-Octanol and Water prep_solution Prepare Aqueous Test Solution prep_solvents->prep_solution partition Mix and Shake (Equilibration) prep_solution->partition separate Centrifuge for Phase Separation partition->separate analyze Analyze Concentration in Each Phase (HPLC) separate->analyze calculate Calculate LogP analyze->calculate

Caption: Workflow for the Shake-Flask Method of LogP Determination.

Alternative Method: HPLC for LogD Determination

For higher throughput and to overcome challenges with sparingly soluble compounds, reversed-phase HPLC can be used to estimate lipophilicity. This method relies on the correlation between a compound's retention time on a nonpolar stationary phase and its LogP or LogD value.

G cluster_hplc HPLC-Based LogD Determination inject Inject Sample separate Separation on C18 Column inject->separate detect Detect Compound (UV/MS) separate->detect correlate Correlate Retention Time to LogD detect->correlate

Caption: High-Level Workflow for HPLC-Based Lipophilicity Estimation.

Conclusion

The substitution of a methyl group with a difluoromethyl group on the morpholine nitrogen results in a tangible increase in lipophilicity. This is primarily due to the increased hydrophobic surface area and the electron-withdrawing effects of the fluorine atoms, which reduce the basicity of the nitrogen. While the change may seem modest, such fine-tuning of lipophilicity can have profound effects on a drug candidate's overall ADME profile.

For researchers in drug discovery, understanding the nuanced impact of bioisosteric replacements like CH3 versus CHF2 is crucial. The choice between these two groups can significantly influence a molecule's ability to cross biological membranes, its solubility, and its metabolic fate. The experimental protocols outlined in this guide provide a robust framework for quantifying these differences and making data-driven decisions in the design of new therapeutic agents.

References

  • Krivorotov, D. V., et al. (2022). Experimental comparing of lipophilicity of opioid antagonists. Journal of Pharmaceutical and Biomedical Analysis, 215, 114750.
  • Helal, M., et al. (2023). Lipophilicity of fentalogs: Comparison of experimental and computationally derived data. Journal of Forensic Sciences, 68(5), 1629-1638.
  • Gajewicz-Skretna, A., et al. (2022). Evaluation of the Lipophilicity of Angularly Condensed Diquino- and Quinonaphthothiazines as Potential Candidates for New Drugs. Molecules, 27(15), 4933.
  • Pratiwi, R., et al. (2023). COMPARISON OF PARTITION COEFFICIENT (LOG P) OF DRUGS: COMPUTATIONAL AND EXPERIMENTAL DATA STUDY. International Journal of Applied Pharmaceutics, 15(Special Issue 2), 155-162.
  • Wang, Y., et al. (2023). Development and Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method. Physical Chemistry Chemical Physics, 25(9), 6764-6775.
  • Lin, Z., et al. (2020). Systematic Investigation of Lipophilicity Modulation by Aliphatic Fluorination Motifs. Journal of Medicinal Chemistry, 63(6), 3144-3156.
  • Avdeef, A. (1995). Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts. European Journal of Pharmaceutical Sciences, 3(4), 239-248.
  • Molinspiration. (n.d.). logP - octanol-water partition coefficient calculation. Molinspiration Cheminformatics. Retrieved from [Link]

  • PubChem. (n.d.). 4-Methylmorpholine. National Center for Biotechnology Information. Retrieved from [Link]

  • Kheylik, Y. (2024). LogP / LogD shake-flask method. protocols.io. Retrieved from [Link]

  • Wikipedia. (2023, December 27). N-Methylmorpholine. In Wikipedia. Retrieved from [Link]

  • Melnykov, K., et al. (2024). Comparison of the changes in Log P of selected alkyl and fluoroalkyl...
  • O'Hagan, D. (2018). Comparative effects of trifluoromethyl- and methyl-group substitutions in proline. Beilstein Journal of Organic Chemistry, 14, 1849-1856.
  • Ceraso, A., et al. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 12(15), 2739-2766.
  • Encyclopedia.pub. (2022). Methods for Determination of Lipophilicity. Retrieved from [Link]

  • Chemaxon. (n.d.). LogP and logD calculations. Retrieved from [Link]

  • ACD/Labs. (n.d.). Lipophilicity Descriptors: Understanding When to Use LogP & LogD. Retrieved from [Link]

  • Taylor, P. J. (2018). The influence of aliphatic fluorination on lipophilicity. Journal of Fluorine Chemistry, 212, 123-133.
  • Donovan, S. F., & Pescatore, M. C. (2002). High-Throughput HPLC Method for the Measurement of Octanol–Water Partition Coefficients without an Organic Modifier. Analytical Chemistry, 74(14), 3448-3455.
  • Kumar, A., et al. (2024).
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Comparative

A Senior Application Scientist's Guide to Confirming the Efficacy of 2-(Difluoromethyl)morpholine Compounds In Vitro

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously evaluate the in vitro efficacy of novel 2-(difluoromethyl)morpholine compounds. The morpholine h...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously evaluate the in vitro efficacy of novel 2-(difluoromethyl)morpholine compounds. The morpholine heterocycle is a privileged scaffold in medicinal chemistry, frequently incorporated into drug candidates to enhance potency and modulate pharmacokinetic properties.[1][2][3] The addition of a difluoromethyl (CF2H) group can further improve metabolic stability and target affinity by acting as a hydrogen bond donor.[4]

Given these properties, compounds in this class are often developed as enzyme inhibitors, particularly targeting kinases.[2][5] This guide will therefore assume a hypothetical scenario where a novel 2-(difluoromethyl)morpholine compound, designated DFM-1 , is designed as an inhibitor of a critical cancer-associated kinase, "Tumor Progression Kinase 1" (TPK1). We will compare DFM-1 to a known, well-characterized TPK1 inhibitor, Ref-Inhibitor A .

Our approach is a tiered, self-validating system designed to build a comprehensive data package, from initial biochemical potency to target engagement and downstream effects in a cellular context.

The Efficacy Confirmation Workflow

A logical progression of experiments is crucial. We will move from simple, purified systems to complex cellular environments to build a robust profile of our compound's activity and mechanism of action.

G cluster_0 Tier 1: Biochemical Potency cluster_1 Tier 2: Cellular Target Engagement cluster_2 Tier 3: Cellular Pathway Modulation cluster_3 Tier 4: Phenotypic Impact a Enzyme Kinetics Assay b NanoBRET™ Target Engagement Assay a->b d Western Blot Analysis b->d c Cellular Thermal Shift Assay (CETSA) c->d e Cell Viability & Cytotoxicity Assay d->e G TPK1 TPK1 Substrate Substrate Protein TPK1->Substrate Phosphorylates pSubstrate p-Substrate (Active) Response Cellular Response (e.g., Proliferation) pSubstrate->Response DFM1 DFM-1 DFM1->TPK1 Inhibits

Caption: TPK1 signaling pathway and point of inhibition.

Key Experiment: Western Blot Analysis

Causality: Western blotting allows for the quantification of specific proteins. [6]By using a phospho-specific antibody against the direct substrate of TPK1, we can measure whether DFM-1 inhibits the kinase's activity inside the cell, leading to a decrease in substrate phosphorylation. This provides a direct functional readout of target inhibition.

Methodology:

  • Cell Culture & Treatment: Plate a relevant cancer cell line (where the TPK1 pathway is active). Treat cells with a dose-range of DFM-1, Ref-Inhibitor A, and vehicle control for an appropriate time.

  • Protein Extraction: Wash cells with ice-cold PBS and lyse them using a buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation states. [6][7]3. Quantification & Loading: Determine the protein concentration of each lysate to ensure equal loading. [6]Separate protein lysates by size using SDS-PAGE. 4. Transfer & Probing: Transfer the separated proteins to a membrane. Probe the membrane with a primary antibody specific for the phosphorylated form of TPK1's substrate (p-Substrate). Also, probe for total substrate and a loading control (e.g., β-actin) to ensure equal protein loading.

  • Detection: Use a labeled secondary antibody and a detection system (e.g., chemiluminescence) to visualize the protein bands.

  • Data Analysis: Quantify band intensities using densitometry. Normalize the p-Substrate signal to the total substrate or loading control signal. Calculate the EC50 (the concentration that causes 50% reduction in p-Substrate).

Comparative Data Table 3: Cellular Pathway Inhibition

CompoundCell LineAssay Typep-Substrate EC50 (nM)
DFM-1 HCT116Western Blot98.5
Ref-Inhibitor A HCT116Western Blot215.0

This data demonstrates that DFM-1 functionally inhibits the TPK1 signaling pathway in cancer cells at concentrations consistent with its target engagement profile.

Tier 4: Assessing Phenotypic Impact

The ultimate goal of an inhibitor is to elicit a desired biological response, such as inhibiting cancer cell growth. This final tier connects target inhibition to a cellular phenotype.

Key Experiment: Cell Viability & Cytotoxicity Assay

Causality: These assays measure the overall health and number of cells after compound treatment. [8]A reduction in cell viability indicates that inhibiting the TPK1 pathway with DFM-1 has an anti-proliferative or cytotoxic effect. The CellTiter-Glo® Luminescent Cell Viability Assay is a robust choice as it quantifies ATP, an indicator of metabolically active cells. [9]This method is often considered more sensitive and less prone to interference than colorimetric assays like MTT. [8][10] Methodology:

  • Cell Plating: Seed cancer cells into a 96-well plate and allow them to adhere overnight.

  • Dosing: Treat the cells with a serial dilution of DFM-1, Ref-Inhibitor A, and a vehicle control.

  • Incubation: Incubate the plates for a period relevant to the cell doubling time (e.g., 72 hours).

  • Measurement: Add the CellTiter-Glo® reagent directly to the wells. [9]This reagent lyses the cells and generates a luminescent signal proportional to the amount of ATP present.

  • Data Analysis: Read the luminescence on a plate reader. Plot the percentage of cell viability against the logarithm of compound concentration and fit the curve to determine the GI50 (the concentration for 50% growth inhibition).

Comparative Data Table 4: Anti-Proliferative Activity

CompoundCell LineAssay TypeGI50 (nM)
DFM-1 HCT116CellTiter-Glo®125.3
Ref-Inhibitor A HCT116CellTiter-Glo®280.4

This final dataset connects the entire experimental cascade, showing that DFM-1's biochemical potency, cellular target engagement, and pathway inhibition translate into superior anti-proliferative effects compared to the reference compound.

References

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Validation

A Head-to-Head Comparison of Synthetic Routes to 2-(Difluoromethyl)morpholine: A Guide for Researchers

Introduction The morpholine scaffold is a cornerstone in medicinal chemistry, appearing in numerous approved pharmaceuticals due to its favorable physicochemical properties, including metabolic stability and aqueous solu...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The morpholine scaffold is a cornerstone in medicinal chemistry, appearing in numerous approved pharmaceuticals due to its favorable physicochemical properties, including metabolic stability and aqueous solubility.[1] The introduction of fluorine atoms into drug candidates is a widely employed strategy to modulate properties such as lipophilicity, metabolic stability, and binding affinity. Specifically, the difluoromethyl (CF2H) group has garnered significant interest as it can act as a lipophilic hydrogen bond donor, serving as a bioisostere for hydroxyl or thiol groups.[2][3] Consequently, 2-(difluoromethyl)morpholine represents a valuable building block for the synthesis of novel bioactive molecules.

This guide provides a comprehensive head-to-head comparison of plausible synthetic routes to 2-(difluoromethyl)morpholine, designed for researchers, scientists, and drug development professionals. We will delve into two primary synthetic strategies, evaluating their respective strengths and weaknesses based on analogous transformations reported in the chemical literature.

Strategic Overview: Two Paths to a Prized Scaffold

The synthesis of 2-(difluoromethyl)morpholine can be conceptually approached from two distinct directions:

  • Route A: The Cyclization Strategy. This approach involves constructing the morpholine ring from a precursor that already contains the difluoromethyl group. The key challenge lies in the synthesis and handling of the difluoromethylated starting material.

  • Route B: The Late-Stage Difluoromethylation Strategy. In this strategy, the morpholine core is assembled first, followed by the introduction of the difluoromethyl group at the C2 position. This approach leverages the vast body of literature on morpholine synthesis, with the critical step being the selective difluoromethylation.

Below, we will explore the mechanistic underpinnings and practical considerations of each route, providing detailed, albeit representative, experimental protocols based on analogous reactions.

Route A: The Cyclization Strategy

This strategy hinges on the synthesis of a suitable three-carbon building block bearing a difluoromethyl group, which can then be cyclized with an ethanolamine derivative. A logical and promising starting material for this approach is 2-(difluoromethyl)oxirane.

Workflow for Route A

Route A start Starting Materials step1 Synthesis of 3,3-Difluoro-1,2-propanediol start->step1 step2 Epoxidation to 2-(Difluoromethyl)oxirane step1->step2 step3 Ring-Opening and Cyclization step2->step3 product 2-(Difluoromethyl)morpholine step3->product Route B start Starting Materials step1 Synthesis of N-Protected Morpholin-3-one start->step1 step2 Reduction to N-Protected 2-Hydroxymorpholine step1->step2 step3 Difluoromethylation step2->step3 step4 Deprotection step3->step4 product 2-(Difluoromethyl)morpholine step4->product

Sources

Safety & Regulatory Compliance

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